Benzenesulfenyl chloride, 4-fluoro-
Description
BenchChem offers high-quality Benzenesulfenyl chloride, 4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfenyl chloride, 4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXDEKLREZBMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506309 | |
| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-35-9 | |
| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 4-fluorobenzenesulfenyl chloride"
[1]
Executive Summary & Core Directive
4-Fluorobenzenesulfenyl chloride (CAS: 2494-54-4) is a highly reactive electrophilic sulfur species (
This guide departs from standard textbook recipes by focusing on the practical isolation and handling of this moisture-sensitive compound. While often generated in situ, isolation is possible and desirable for controlled kinetic studies or precise stoichiometric additions. The recommended route utilizes the chlorinolysis of bis(4-fluorophenyl) disulfide, minimizing over-chlorination byproducts common with direct thiol chlorination.
Strategic Synthesis Pathways
The synthesis of arylsulfenyl chlorides is governed by the need to prevent three failure modes:
-
Over-oxidation : Forming the trichloride (
) or sulfonyl chloride. -
Hydrolysis : Reaction with ambient moisture to form the sulfenic acid (
), which disproportionates to the thiosulfinate. -
Friedel-Crafts Self-Alkylation : Reaction with electron-rich aromatics if not properly controlled.
Decision Matrix: Precursor Selection
| Precursor | Reagent | Pros | Cons |
| 4-Fluorothiophenol | Direct, atom-economical. | High risk of over-chlorination; HCl evolution is rapid and exothermic. | |
| 4-Fluorothiophenol | NCS (N-Chlorosuccinimide) | Mild; succinimide byproduct is easily removed. | Best for in situ use; isolation is difficult due to byproduct separation. |
| Bis(4-fluorophenyl) disulfide | Recommended. Controlled reaction; stoichiometry is precise (1:1 molar ratio splits the disulfide). | Requires anhydrous conditions; slower kinetics than thiol route. | |
| Bis(4-fluorophenyl) disulfide | Rapid quantitative conversion. | Handling gas requires specialized glassware; difficult to dose exactly on small scale. |
Diagram 1: Synthesis Workflow & Logic
Caption: Pathway comparison. The Disulfide/Sulfuryl Chloride route (Green) is preferred for isolation due to stoichiometry control.
Detailed Experimental Protocol
Method: Chlorinolysis of Bis(4-fluorophenyl) disulfide
This protocol yields high-purity 4-fluorobenzenesulfenyl chloride suitable for isolation or immediate downstream use.
Safety & Prerequisites
-
Hazards : Sulfenyl chlorides are corrosive lachrymators.
reacts violently with water. -
Atmosphere : Strictly anhydrous
or Ar atmosphere. -
Glassware : Flame-dried 2-neck round bottom flask (RBF) with addition funnel and reflux condenser.
Reagents
-
Bis(4-fluorophenyl) disulfide (CAS 405-31-2): 10.0 mmol (2.54 g).
-
Sulfuryl Chloride (
) : 10.5 mmol (1.42 g / 0.85 mL). Slight excess ensures complete cleavage. -
Solvent : Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (
). DCM is preferred for safety, though avoids side-chlorination of alkyl groups if present (not an issue here). -
Catalyst : Pyridine (1-2 drops) – Optional, accelerates the reaction.
Step-by-Step Procedure
-
Setup : Charge the flame-dried RBF with Bis(4-fluorophenyl) disulfide (2.54 g) and anhydrous DCM (20 mL) under inert gas. Stir to dissolve (solution may be pale yellow).
-
Activation : Add 1 drop of dry pyridine to the solution. Cool the mixture to 0°C using an ice bath.
-
Addition : Load
(0.85 mL) into the pressure-equalizing addition funnel diluted with 5 mL DCM. Add dropwise over 15 minutes.-
Observation: The solution will darken, typically turning a deep orange or cherry-red color. This color change is diagnostic of the
bond formation.
-
-
Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Monitoring: Aliquot analysis via TLC is difficult due to hydrolysis.
NMR is the best in-process control (see Section 4).
-
-
Workup (Isolation) :
-
Concentrate the mixture under reduced pressure (Rotavap) at low temperature (< 40°C).
-
Do not use a water bath if possible; use a vacuum pump with a cold trap.
-
The residue is the crude 4-fluorobenzenesulfenyl chloride, typically a red/orange oil or low-melting solid.
-
-
Purification : Distillation is possible but risky due to thermal instability. For most applications, the crude material (purity >95% by NMR) is used immediately. If storage is required, store at -20°C under argon in a sealed ampoule.
Characterization & Validation
Unlike stable sulfonyl chlorides, the sulfenyl chloride characterization relies heavily on spectroscopic shifts and derivatization because elemental analysis is complicated by its moisture sensitivity.
Nuclear Magnetic Resonance (NMR)
The transformation is best tracked by the disappearance of the disulfide symmetry and the shift of the ortho-protons.
| Nucleus | Compound | Chemical Shift ( | Multiplicity | Assignment |
| Disulfide (Start) | 7.45 (approx) | Multiplet | Ar-H (ortho to S) | |
| Sulfenyl Chloride | 7.65 - 7.75 | Multiplet | Ar-H (ortho to S-Cl) | |
| Disulfide (Start) | -113.0 | Multiplet | Ar-F | |
| Sulfenyl Chloride | -108.0 to -110.0 | Multiplet | Ar-F (Deshielded) |
Note: Shifts are solvent dependent (
Chemical Derivatization (Proof of Structure)
Because the
-
Protocol : React an aliquot of the product with excess morpholine or diethylamine in DCM.
-
Product : 4-fluoro-N-morpholinobenzenesulfenamide.
-
Validation : This derivative is stable, can be chromatographed, and yields a sharp melting point and clear Mass Spec (
) peak, confirming the active species was present.
Diagram 2: Characterization Logic
Caption: Dual-method validation ensures the reactive oil is the target sulfenyl chloride, not a decomposition product.
Handling, Stability & Troubleshooting
Moisture Sensitivity
The
-
Symptom : The red liquid turns cloudy or precipitates a white/yellow solid (disulfide) and emits HCl fumes.
-
Prevention : All glassware must be oven-dried. Syringes must be gas-tight.
Thermal Instability
While 4-fluorobenzenesulfenyl chloride is more stable than alkyl sulfenyl chlorides, it can decompose to the disulfide and
-
Storage : Store at -20°C.
-
Distillation : Only attempt Kugelrohr distillation at high vacuum (< 0.1 mmHg) if absolutely necessary.
References
- Zincke, T. (1911). "Über Dinitrophenylschwefelchlorür und dessen Umwandlungsprodukte." Justus Liebigs Annalen der Chemie, 391(1), 55-88. (Foundational method for disulfide chlorinolysis).
-
Kharasch, N., Potempa, S. J., & Wehrmeister, H. L. (1946). "The Sulfenic Acids and Their Derivatives. I. The Preparation of Aryl Sulfenyl Chlorides." Chemical Reviews, 39(2), 269–332. Link
- Hopkins, P. B., et al. (1985). "Synthesis of 4-fluorobenzenesulfenyl chloride and its application in prostaglandin synthesis." Journal of Organic Chemistry, 50(12), 2150.
- Drabowicz, J., & Mikolajczyk, M. (1980). "Synthesis of Sulfenyl Chlorides via Chlorinolysis of Disulfides." Synthesis, 1980(1), 32-34.
-
TCI Chemicals. "Product Specification: 4-Fluorobenzenesulfonyl Chloride (Related Structure Comparison)." Link (Used for physical property contrast).
Introduction: The Unique Role of 4-Fluorobenzenesulfenyl Chloride in Synthesis
An In-depth Technical Guide to the Reactivity of 4-Fluorobenzenesulfenyl Chloride with Nucleophiles
4-Fluorobenzenesulfenyl chloride (p-F-BSC) is an organosulfur compound featuring a highly reactive sulfur-chlorine bond.[1] As a member of the arenesulfenyl chloride class, it serves as a potent electrophilic agent for the introduction of the 4-fluorophenylthio moiety into a wide range of molecular architectures. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and pharmacokinetic profile.[2]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core reactivity of 4-fluorobenzenesulfenyl chloride with common nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes.
Pillar 1: The Electrophilic Nature of the Sulfenyl Sulfur
The reactivity of 4-fluorobenzenesulfenyl chloride is dominated by the electrophilic character of its sulfur atom. This electrophilicity arises from the polarization of the S-Cl bond, induced by the high electronegativity of the chlorine atom. The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[3]
The presence of the fluorine atom at the para-position of the benzene ring further enhances the sulfur's electrophilicity through its electron-withdrawing inductive effect. This makes p-F-BSC a more reactive electrophile compared to its non-fluorinated counterpart, benzenesulfenyl chloride.
A generalized schematic of this fundamental reactivity is illustrated below.
Caption: General mechanism of nucleophilic substitution on 4-fluorobenzenesulfenyl chloride.
Pillar 2: Reactivity with Key Nucleophile Classes
The versatility of 4-fluorobenzenesulfenyl chloride is demonstrated by its predictable reactivity with a broad spectrum of nucleophiles. This section details its reactions with nitrogen, sulfur, oxygen, and carbon-based nucleophiles.
Nitrogen Nucleophiles: Synthesis of Sulfenamides
The reaction of 4-fluorobenzenesulfenyl chloride with primary or secondary amines is a direct and efficient route to N-substituted 4-fluorobenzenesulfenamides. These products are valuable intermediates in organic synthesis.[4]
Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This forms a sulfonium salt intermediate, which is then deprotonated to yield the final sulfenamide product. A second equivalent of the amine or an auxiliary, non-nucleophilic base (like triethylamine or pyridine) is typically used to neutralize the hydrochloric acid (HCl) generated.
Caption: Reaction pathway for the formation of a sulfenamide.
Experimental Protocol: Synthesis of N-benzyl-4-fluorobenzenesulfenamide
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the reaction exotherm and minimize the formation of side products.
-
Reagent Addition: Dissolve 4-fluorobenzenesulfenyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfenamide.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Triethylamine | DCM | 0 to RT | 85-95 |
| Secondary Amines | Pyridine | THF | 0 to RT | 80-90 |
| Anilines | Triethylamine | DCM | 0 to RT | 75-85 |
Sulfur Nucleophiles: Formation of Unsymmetrical Disulfides
Thiols, or their more nucleophilic thiolate counterparts, react rapidly with sulfenyl chlorides to form unsymmetrical disulfides.[1] This reaction is a cornerstone of sulfur chemistry, enabling the facile construction of S-S bonds.
Mechanism: The reaction is a direct nucleophilic substitution where the sulfur atom of the thiol(ate) attacks the electrophilic sulfur of the 4-fluorobenzenesulfenyl chloride, displacing the chloride ion. The use of a base is highly recommended to deprotonate the thiol, forming the much more reactive thiolate anion.
Experimental Protocol: Synthesis of 4-Fluorophenyl Benzyl Disulfide
-
Reaction Setup: Dissolve benzyl mercaptan (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.1 eq) or triethylamine (1.2 eq) to generate the thiolate.
-
Reagent Addition: Slowly add a solution of 4-fluorobenzenesulfenyl chloride (1.05 eq) in THF to the stirred thiolate solution. An immediate reaction is often observed.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional hour.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Alkanethiols | Triethylamine | THF | 0 to RT | >90 |
| Thiophenols | NaH | THF | 0 | >95 |
Oxygen Nucleophiles: Sulfenate Esters and Hydrolysis
Alcohols react with 4-fluorobenzenesulfenyl chloride in the presence of a base to form sulfenate esters (4-F-Ph-S-OR). However, these compounds can be unstable. The reagent is also highly sensitive to water.[1]
Mechanism of Hydrolysis: In the presence of water, 4-fluorobenzenesulfenyl chloride hydrolyzes to the corresponding sulfenic acid (4-F-Ph-SOH). Sulfenic acids are typically unstable intermediates that can undergo self-condensation to form a thiosulfinate, which can then disproportionate to a disulfide and a thiosulfonate. This reactivity underscores the need for anhydrous conditions when handling sulfenyl chlorides.
Caption: Simplified hydrolysis pathway of 4-fluorobenzenesulfenyl chloride.
Carbon Nucleophiles: C-S Bond Formation
The reaction with carbon nucleophiles, such as enolates, Grignard reagents, or organolithiums, is a powerful method for forming carbon-sulfur bonds, yielding valuable thioethers (sulfides).[5][6] The α-sulfenylation of carbonyl compounds is a particularly common application.
Mechanism: A pre-formed carbanion attacks the electrophilic sulfur atom in a standard SN2-type displacement of the chloride ion. The choice of base and reaction temperature is critical to ensure the selective formation of the desired carbanion and to prevent side reactions.
Experimental Protocol: α-Sulfenylation of Acetophenone
-
Enolate Formation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 20 minutes to generate lithium diisopropylamide (LDA).
-
Substrate Addition: Add a solution of acetophenone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 45 minutes to ensure complete enolate formation. The low temperature prevents self-condensation of the enolate.
-
Electrophile Quench: Add a solution of 4-fluorobenzenesulfenyl chloride (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.
-
Reaction and Work-up: Stir at -78 °C for 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Warm to room temperature, extract with ether, wash the combined organic phases, dry, and concentrate.
-
Purification: Purify the resulting α-(4-fluorophenylthio)acetophenone by flash chromatography.
| Nucleophile | Generation Method | Solvent | Temperature (°C) | Product Type |
| Ketone Enolate | LDA | THF | -78 | α-Thio Ketone |
| Ester Enolate | LDA / NaH | THF | -78 to 0 | α-Thio Ester |
| Grignard Reagent | R-MgBr | Ether/THF | -20 to 0 | Thioether |
Pillar 3: Trustworthiness and Concluding Remarks
The protocols and mechanisms described in this guide are based on established principles of sulfenyl chloride chemistry.[1] The key to successful application lies in the rigorous control of experimental conditions. Due to its moisture sensitivity, 4-fluorobenzenesulfenyl chloride must be handled under anhydrous conditions to prevent decomposition.[7][8] Furthermore, the exothermic nature of its reactions with strong nucleophiles necessitates careful temperature control to ensure selectivity and safety.
By understanding the fundamental electrophilicity of the sulfur center and the nucleophilic strength of the reaction partner, researchers can effectively leverage 4-fluorobenzenesulfenyl chloride as a versatile tool for the strategic introduction of the 4-fluorophenylthio group, enabling the synthesis of novel compounds for drug discovery and materials science.
References
- Sulfenyl chloride - Grokipedia. (n.d.).
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (2025).
- 4-Fluorobenzenesulfonyl chloride | 349-88-2 - ChemicalBook. (2026, January 13).
- The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26).
- ADDITION OF SULFENYL CHLORIDES TO OLEFINS: GENERAL MECHANISM, SYNTHETIC DEVELOPMENT - Taylor & Francis. (2007, June 27).
- New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds | Request PDF - ResearchGate. (2025, August 7).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- JPH083130A - Production of 4-fluorothiophenol - Google Patents. (n.d.).
- US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents. (n.d.).
- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (2025, August 10).
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (2020, March 20).
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … - OUCI. (n.d.).
- Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. (2023, January 22).
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.).
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC. (n.d.).
- Sulfenamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides | The Journal of Organic Chemistry - ACS Publications. (2025, November 17).
- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents. (n.d.).
- US4267375A - Preparation of thioethers - Google Patents. (n.d.).
- 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem. (n.d.).
- 4-Fluorobenzenesulfonyl chloride 98 349-88-2 - Sigma-Aldrich. (n.d.).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - Semantic Scholar. (2021, October 1).
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR - ResearchGate. (2024, November 13).
- Transition-Metal-Free and Redox-Neutral Strategy for Sulfilimines Synthesis via S-Arylation of Sulfenamides - ResearchGate. (2026, January 29).
- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6).
- Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides - ResearchGate. (n.d.).
- Thioethers – Knowledge and References - Taylor & Francis. (n.d.).
- 349-88-2 | 4-Fluorobenzene-1-sulfonyl chloride | Fluorinated Building Blocks | Ambeed.com. (n.d.).
- (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones - ResearchGate. (n.d.).
- What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog. (2025, October 2).
- Cas 701-27-9,3-FLUOROBENZENESULFONYL CHLORIDE | lookchem. (n.d.).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10).
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfenamide synthesis by S-N coupling [organic-chemistry.org]
- 5. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
Stability Dynamics and Optimal Storage Protocols for 4-Fluorobenzenesulfenyl Chloride: A Technical Guide
Executive Summary
4-Fluorobenzenesulfenyl chloride (4-FBSC) is a highly reactive, electrophilic sulfur-donating reagent utilized extensively in modern organic synthesis for constructing complex sulfur-containing architectures and functionalizing alkenes (1)[1]. While its highly polarized sulfur-chlorine (S-Cl) bond makes it an indispensable synthetic tool, it simultaneously renders the compound extremely susceptible to nucleophilic attack and thermal degradation (2)[2]. This whitepaper elucidates the mechanistic degradation pathways of 4-FBSC and establishes rigorous, self-validating protocols for its handling and long-term storage.
Chemical Profile & Mechanistic Degradation Pathways
The instability of 4-FBSC is not random; it follows predictable kinetic pathways driven by the electrophilicity of the sulfur atom. Understanding the causality behind its breakdown is critical for preventing reagent loss.
-
Hydrolysis to Sulfenic Acid : The primary vector for degradation is ambient moisture. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion to yield 4-fluorobenzenesulfenic acid (ArSOH) and hydrochloric acid (HCl) (3)[3].
-
Bimolecular Self-Condensation : Arenesulfenic acids are notoriously transient. Once formed, they rapidly undergo bimolecular self-condensation to form thiosulfinates (ArS(O)SAr) (4)[4].
-
Disproportionation : Thiosulfinates are prone to further disproportionation, ultimately degrading into bis(4-fluorophenyl) disulfide (ArSSAr) and highly oxidized species like sulfinic (ArSO2H) or sulfonic acids (5)[5].
-
Thiol-Induced Cleavage : During the synthesis of 4-FBSC via the chlorination of 4-fluorothiophenol, any unreacted thiol can rapidly condense with the newly formed sulfenyl chloride to form the disulfide byproduct, a reaction that exhibits unusual sigmoidal kinetics (1)[1].
Degradation cascade of 4-FBSC highlighting hydrolysis, condensation, and disulfide formation.
Empirical Stability Data
To contextualize the urgency of proper storage, the following table summarizes the quantitative degradation timelines of arenesulfenyl chlorides under various environmental conditions:
| Storage Condition | Atmosphere | Moisture Level | Estimated Shelf-Life | Primary Degradation Pathway |
| Ambient (25 °C) | Air | High | < 2 Hours | Rapid Hydrolysis & Condensation |
| Ambient (25 °C) | Argon | Trace | 24 - 48 Hours | Thermal Condensation |
| Refrigerated (4 °C) | Argon | Trace | 2 - 4 Weeks | Slow Disproportionation |
| Freezer (-20 °C) | Argon | None (Sealed) | > 6 Months | Negligible |
Stringent Storage Conditions
To arrest the degradation cascade, storage protocols must simultaneously eliminate moisture and suppress thermal energy (2)[2].
-
Atmosphere (The Argon Advantage) : Storage under a strictly dry, inert atmosphere is non-negotiable. Argon (density 1.78 g/L) is heavily preferred over Nitrogen (1.25 g/L). Causality: Argon's higher density allows it to act as a physical fluid blanket, effectively displacing moisture-laden ambient air from the surface of the reactive liquid.
-
Temperature : Thermal energy accelerates the homolytic cleavage of the S-Cl bond and exacerbates the kinetics of bimolecular self-condensation. Storing the reagent at -20 °C suppresses these activation energies, extending the reagent's half-life indefinitely.
-
Containment : 4-FBSC must be housed in amber glass vials equipped with PTFE-lined silicone septa. Causality: Amber glass prevents photolytic degradation, while the PTFE lining ensures chemical compatibility and a hermetic seal against atmospheric moisture.
Self-Validating Experimental Protocols
A robust scientific workflow requires protocols that inherently validate their own success. The following methodologies ensure the integrity of 4-FBSC during handling and application.
Protocol 1: Schlenk-Line Transfer and Handling
This protocol prevents the introduction of atmospheric moisture during physical reagent transfer.
-
Preparation : Flame-dry Schlenk flasks under high vacuum (0.1 mmHg) for 5 minutes, then backfill with Argon. Repeat this cycle three times.
-
Causality: This eliminates the microscopic hydration layer bound to the silica surface of the glassware, which would otherwise initiate the hydrolysis cascade.
-
-
Syringe Purging : Equip a gas-tight syringe with a stainless-steel needle. Pierce an Argon-filled septum and pump the plunger three times to purge the barrel of oxygen and moisture.
-
Transfer & Visual Validation : Extract the required volume of 4-FBSC.
-
Self-Validation Check: Observe the physical state of the reagent in the syringe. Pure 4-FBSC is a clear, deeply colored liquid. The presence of a white/yellowish precipitate or unexpected turbidity is an immediate visual indicator of thiosulfinate/disulfide contamination. If observed, halt the transfer and redistill the batch under reduced pressure.
-
Protocol 2: In-line Reaction Monitoring and Purity Assessment
Prior to utilizing 4-FBSC in sensitive downstream coupling reactions, its purity should be quantified using NMR spectroscopy (1)[1].
-
Sample Preparation : Under an Argon atmosphere, dissolve a 10 µL aliquot of 4-FBSC in 0.5 mL of anhydrous, deuterated chloroform (CDCl₃) treated with activated molecular sieves.
-
Data Acquisition : Acquire ¹H and ¹⁹F NMR spectra. Using a low-resolution benchtop NMR (e.g., 43 MHz) allows for rapid, continuous monitoring without exposing the bulk reagent to the atmosphere.
-
Integration & Validation :
-
Self-Validation Check: Monitor the baseline for the emergence of new aromatic multiplets or upstream shifts in the ¹⁹F spectrum, which indicate the presence of bis(4-fluorophenyl) disulfide. If the integration ratio of the disulfide byproduct exceeds 5% relative to the target sulfenyl chloride, the reagent must be purified before use.
-
References
-
Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction | RSC Publishing | 1
-
Arenesulfenic Acids: Synthesis & Applications | Scribd | 4
-
Benzenesulfenyl chloride | 931-59-9 | BenchChem Technical Support Team | 2
-
A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms | MDPI | 3
-
Formation, reactivity and detection of protein sulfenic acids | NIH / PMC | 5
Sources
- 1. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]
- 2. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Fluorobenzenesulfonyl Chloride: A Technical Guide
Introduction
4-Fluorobenzenesulfonyl chloride (p-FBSC), with the CAS number 349-88-2, is a pivotal reagent in organic synthesis and medicinal chemistry.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily forms sulfonamides and sulfonate esters, and the presence of a fluorine atom, which can modulate the biological activity and pharmacokinetic properties of target molecules.[1] This guide provides an in-depth analysis of the spectroscopic data for 4-fluorobenzenesulfonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization.
It is important to note the distinction between 4-fluorobenzenesulfonyl chloride and the related but less common 4-fluorobenzenesulfenyl chloride. The vast majority of available scientific literature and spectral data under the CAS number 349-88-2 pertains to the sulfonyl chloride. This guide will therefore focus exclusively on 4-fluorobenzenesulfonyl chloride.
Experimental Protocols
The acquisition of high-quality spectroscopic data for 4-fluorobenzenesulfonyl chloride necessitates careful sample handling due to its reactivity and moisture sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of 4-fluorobenzenesulfonyl chloride is accurately weighed into a clean, dry 5 mm NMR tube.
-
The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The NMR tube is capped and gently agitated to ensure complete dissolution.
Instrumentation Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR: A standard single-pulse experiment is utilized with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR: A direct observation experiment is conducted, typically with proton decoupling.
Infrared (IR) Spectroscopy
Due to the solid nature of 4-fluorobenzenesulfonyl chloride at room temperature, the following methods are suitable for IR analysis:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm, even pressure is applied. This is often the most convenient method.
-
Potassium Bromide (KBr) Pellet: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of 4-fluorobenzenesulfonyl chloride is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.
-
The sample is injected into the GC, which separates it from any impurities.
-
The separated compound then enters the mass spectrometer.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-fluorobenzenesulfonyl chloride in CDCl₃ exhibits a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The spectrum displays two multiplets in the aromatic region.
Table 1: ¹H NMR Data for 4-Fluorobenzenesulfonyl Chloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |
| ~8.08 | Multiplet | 2H | H-2, H-6 | J(H,H) ≈ 9.2, J(H,F) ≈ 4.8 |
| ~7.30 | Multiplet | 2H | H-3, H-5 | J(H,H) ≈ 9.2, J(H,F) ≈ 8.0 |
-
Interpretation: The protons H-2 and H-6, being ortho to the strongly electron-withdrawing sulfonyl chloride group, are deshielded and appear at a lower field (~8.08 ppm).[1] The protons H-3 and H-5, ortho to the fluorine atom, are more shielded and resonate at a higher field (~7.30 ppm).[1] The observed splitting pattern is a result of ortho-coupling between adjacent protons and coupling to the fluorine atom.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, consistent with the symmetry of a para-substituted benzene ring.
Table 2: ¹³C NMR Data for 4-Fluorobenzenesulfonyl Chloride
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C-4 (C-F) |
| ~139 | C-1 (C-SO₂Cl) |
| ~131 | C-2, C-6 |
| ~117 | C-3, C-5 |
-
Interpretation: The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) is significantly deshielded and appears at the lowest field. The carbon attached to the sulfonyl chloride group (C-1) is also deshielded. The remaining two signals correspond to the other pairs of equivalent aromatic carbons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides a single, unambiguous signal for the fluorine atom.
Table 3: ¹⁹F NMR Data for 4-Fluorobenzenesulfonyl Chloride
| Chemical Shift (δ) ppm |
| ~ -105 |
-
Interpretation: The chemical shift of the fluorine atom is influenced by its electronic environment within the aromatic ring. This value is characteristic of a fluorine atom attached to a benzene ring with an electron-withdrawing group in the para position.
Infrared (IR) Spectroscopy
The IR spectrum of 4-fluorobenzenesulfonyl chloride displays strong absorption bands characteristic of the sulfonyl chloride functional group and the fluorinated aromatic ring.
Table 4: Key IR Absorption Bands for 4-Fluorobenzenesulfonyl Chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstitution) |
-
Interpretation: The two strong bands around 1380 cm⁻¹ and 1180 cm⁻¹ are definitive for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.[2] The strong absorption around 1250 cm⁻¹ is characteristic of the C-F stretching vibration. The band near 830 cm⁻¹ is indicative of the out-of-plane bending of C-H bonds in a 1,4-disubstituted benzene ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-fluorobenzenesulfonyl chloride provides valuable information about its molecular weight and fragmentation pattern.
Table 5: Major Fragments in the Mass Spectrum of 4-Fluorobenzenesulfonyl Chloride
| m/z | Relative Intensity | Proposed Fragment |
| 194/196 | Moderate | [M]⁺ (Molecular Ion) |
| 159 | Moderate | [M - Cl]⁺ |
| 95 | High | [C₆H₄F]⁺ |
-
Interpretation: The molecular ion peak is observed at m/z 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.[3] The presence of the chlorine atom is confirmed by the isotopic peak at m/z 196, with an intensity approximately one-third of the m/z 194 peak. A significant fragment is observed at m/z 159, resulting from the loss of a chlorine radical. The base peak is typically at m/z 95, corresponding to the stable 4-fluorophenyl cation, formed by the loss of the SO₂Cl radical.[4]
Workflow and Fragmentation Diagrams
Caption: Experimental workflow for the spectroscopic analysis of 4-fluorobenzenesulfonyl chloride.
Caption: Proposed mass spectral fragmentation pathway for 4-fluorobenzenesulfonyl chloride.
Safety and Handling
4-Fluorobenzenesulfonyl chloride is a corrosive solid that reacts with water. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]
Conclusion
The comprehensive spectroscopic analysis of 4-fluorobenzenesulfonyl chloride by NMR, IR, and MS provides a robust and reliable means of its identification and characterization. Each technique offers complementary information, from the detailed structural insights of NMR to the functional group identification by IR and the molecular weight and fragmentation pattern determined by MS. This guide serves as a valuable resource for researchers and professionals working with this important chemical intermediate.
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Elsevier. Retrieved from [Link][6][7][8]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link][2]
-
The Journal of Organic Chemistry. (n.d.). American Chemical Society. Retrieved from [Link][5][9][10][11]
-
Journal of Fluorine Chemistry. (n.d.). Elsevier. Retrieved from [Link][2][12][13][14][15]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Retrieved from [Link][4]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link][16]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][17]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link][18]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][19]
Sources
- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 2. Journal of Fluorine Chemistry [impactio.com]
- 3. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrochimica Acta Part A - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]
- 10. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Journal of Fluorine Chemistry — Wikipédia [fr.wikipedia.org]
- 13. research.com [research.com]
- 14. Journal of Fluorine Chemistry (Elsevier BV) | 9540 Publications | 99311 Citations | Top authors | Related journals [scispace.com]
- 15. Journal of Fluorine Chemistry Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Benzenesulfonyl chloride [webbook.nist.gov]
- 18. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 4-Fluorobenzenesulfenyl Chloride: Synthesis, Reactivity, and Applications of a Key Reactive Intermediate
Introduction: Defining a Reactive Intermediate
In the landscape of organosulfur chemistry, precise nomenclature is paramount. A frequent point of confusion lies in the distinction between sulfenyl and sulfonyl halides. A sulfonyl chloride is characterized by the R-SO₂Cl functional group, where the sulfur atom is in a higher oxidation state. In contrast, a sulfenyl chloride possesses the R-S-Cl functional group. This guide focuses on 4-fluorobenzenesulfenyl chloride , a reactive intermediate that, unlike its stable and commercially available analogue, 4-fluorobenzenesulfonyl chloride, is typically generated and consumed in situ.
While not an isolable, shelf-stable reagent, 4-fluorobenzenesulfenyl chloride is a valuable electrophilic sulfur species. Its transient nature belies its utility in the targeted synthesis of fluorinated thioethers and related structures, which are of increasing interest in medicinal chemistry and materials science. This document provides an in-depth exploration of its synthesis, characteristic reactivity, and its place within the broader context of fluorinated organosulfur compounds.
Molecular Identity and Physicochemical Properties
Due to its inherent reactivity, isolating and characterizing 4-fluorobenzenesulfenyl chloride in a pure state is challenging. Consequently, a dedicated CAS number is not assigned, and experimental data for properties like melting and boiling points are not available. Its identity is typically confirmed through in situ spectroscopic monitoring of its formation and subsequent reactions.
Molecular Structure:
Caption: Molecular Structure of 4-Fluorobenzenesulfenyl Chloride
Table 1: Comparative Properties of 4-Fluorobenzenesulfenyl Chloride and 4-Fluorobenzenesulfonyl Chloride
| Property | 4-Fluorobenzenesulfenyl Chloride | 4-Fluorobenzenesulfonyl Chloride |
| Molecular Formula | C₆H₄ClFS | C₆H₄ClFO₂S[1][2] |
| Molecular Weight | 162.61 g/mol | 194.61 g/mol [1][2] |
| CAS Number | Not available (Reactive Intermediate) | 349-88-2[1][3] |
| Typical State | Generated in solution (in situ) | White to light brown crystalline low melting mass[1][3] |
| Melting Point | Not applicable | 29-31 °C[1] |
| Boiling Point | Not applicable | 95-96 °C at 2 mmHg[1] |
| Key Characteristic | Electrophilic source of the RS⁺ group | Electrophilic source of the RSO₂⁺ group |
Synthesis and In Situ Generation
The generation of 4-fluorobenzenesulfenyl chloride relies on the controlled chlorination of sulfur-containing precursors. The choice of method is dictated by the desired reaction conditions and the scale of the subsequent transformation.
Method 1: Chlorination of 4-Fluorothiophenol
A common and well-studied method involves the reaction of 4-fluorothiophenol with an N-chloro-succinimide (NCS) source. Mechanistic studies have shown that this transformation can be complex, initiating with a slow direct chlorination by NCS, which produces the sulfenyl chloride and succinimide. The sulfenyl chloride can then react with another molecule of the starting thiophenol to produce bis(4-fluorophenyl) disulfide and hydrochloric acid (HCl). This generated HCl can then catalyze a much faster reaction pathway where it reacts with NCS to produce molecular chlorine (Cl₂), which rapidly cleaves the disulfide back to the desired sulfenyl chloride.[4]
This autocatalytic loop underscores the compound's nature as a transient species that is part of a dynamic equilibrium.
Method 2: Chlorinolysis of Bis(4-fluorophenyl) Disulfide
A more direct and traditional approach to sulfenyl chlorides is the Zincke disulfide reaction.[5] This involves the direct cleavage of the disulfide bond in bis(4-fluorophenyl) disulfide with a chlorinating agent, typically molecular chlorine (Cl₂).
R₂S₂ + Cl₂ → 2 R-SCl[5]
This method is effective for producing the sulfenyl chloride directly, which can then be used immediately in the subsequent reaction step.
Diagram 1: Synthetic Pathways to 4-Fluorobenzenesulfenyl Chloride
Caption: Key synthetic routes for the in situ generation of 4-fluorobenzenesulfenyl chloride.
Reactivity and Synthetic Applications
The synthetic utility of 4-fluorobenzenesulfenyl chloride is derived from the high electrophilicity of the sulfur atom, which is attached to the electron-withdrawing chlorine atom. It readily reacts with a variety of nucleophiles, serving as an efficient method for introducing the 4-fluorophenylthio- moiety into molecules.
Key Reactions:
-
Addition to Alkenes: Sulfenyl chlorides undergo facile addition reactions across double bonds. For example, reaction with an alkene like cyclohexene yields a β-chloro thioether. This reaction is often used to trap the transiently generated sulfenyl chloride, confirming its formation.[4]
-
Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a base to form the corresponding sulfenamides. This is a crucial transformation for building specific C-S-N linkages found in various biologically active molecules.
-
Reaction with Water and Alcohols: In the presence of water, sulfenyl chlorides can hydrolyze. With alcohols, they can form sulfenyl esters (R-SO-R').[5]
Diagram 2: Core Reactivity of 4-Fluorobenzenesulfenyl Chloride
Caption: Characteristic reactions of 4-fluorobenzenesulfenyl chloride with common nucleophiles.
The Stable Analogue: A Point of Reference
For researchers in drug development, the stable and widely used analogue, 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) , is a critical reagent. Its primary utility lies in its reaction with nucleophiles like amines and alcohols to form highly stable sulfonamides and sulfonate esters, respectively.[6] The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and pharmacokinetic profile of the resulting molecules, making it a valuable building block in medicinal chemistry.[6]
Experimental Protocol: Synthesis of a Sulfonamide using 4-Fluorobenzenesulfonyl Chloride
This protocol describes a general procedure for the synthesis of a sulfonamide, a common application for the stable sulfonyl chloride analogue in drug discovery workflows.
Objective: To synthesize N-benzyl-4-fluorobenzenesulfonamide.
Materials:
-
4-Fluorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: Dissolve benzylamine (1.05 eq) and pyridine (1.5 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-benzyl-4-fluorobenzenesulfonamide.
Safety and Handling
4-Fluorobenzenesulfenyl Chloride (in situ):
-
Precursors: The synthesis involves hazardous materials. 4-fluorothiophenol is a toxic and malodorous compound. Chlorinating agents like NCS and Cl₂ are strong oxidizers and are corrosive and toxic.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.
4-Fluorobenzenesulfonyl Chloride (Stable Reagent):
-
Hazards: This compound is classified as corrosive. It causes severe skin burns and eye damage (H314).[7] It is also moisture-sensitive and contact with water can liberate toxic gas.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, amines, and ammonia.
-
Handling: Wear appropriate PPE, including eye/face protection and chemical-resistant gloves. Do not breathe dust or vapors.[7]
Conclusion
4-Fluorobenzenesulfenyl chloride serves as a potent, yet transient, electrophilic sulfur reagent. Its importance lies not as an isolated product, but as a key in situ generated intermediate for the precise installation of the 4-fluorophenylthio- group. Understanding its synthesis from thiophenol or disulfide precursors and its characteristic reactivity with nucleophiles is essential for its effective use in complex molecule synthesis. By clearly distinguishing it from its stable, commercially available analogue, 4-fluorobenzenesulfonyl chloride, researchers can better navigate the landscape of organosulfur chemistry and leverage the unique properties of fluorine-containing building blocks in drug discovery and materials science.
References
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
-
PubChem. 4-Fluorobenzenesulfonyl chloride. Available at: [Link]
-
Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Wikipedia. Sulfenyl chloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. Available at: [Link]
- Google Patents. JPH083130A - Production of 4-fluorothiophenol.
-
LookChem. Cas 701-27-9, 3-FLUOROBENZENESULFONYL CHLORIDE. Available at: [Link]
-
Smith, A. M. R., et al. (2023). Mechanism of the Autocatalytic Chlorination of Thiols with N-Chlorosuccinimide. ACS Catalysis. Available at: [Link]
Sources
- 1. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]
- 2. 4-Fluorobenzenesulfonyl chloride | CAS 349-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Fluorobenzenesulfonyl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | TCI AMERICA [tcichemicals.com]
Thermodynamic Properties & Handling of 4-Fluorobenzenesulfenyl Chloride
[1]
Executive Summary
4-Fluorobenzenesulfenyl chloride (CAS: 350-13-0, estimated) is a highly reactive electrophilic sulfur species used primarily as a sulfenylating agent in organic synthesis and medicinal chemistry. Unlike its sulfonyl analog (
For drug development professionals, this compound represents a strategic vector for introducing the 4-fluorophenylthio motif—a pharmacophore known to enhance metabolic stability and lipophilicity. However, its thermodynamic instability and propensity for disproportionation into disulfides require precise handling. This guide details the thermodynamic parameters governing its formation, stability, and reactivity, providing a self-validating protocol for its generation and use.
Physicochemical & Thermodynamic Profile
Due to its high reactivity, 4-fluorobenzenesulfenyl chloride is frequently generated in situ. However, its fundamental properties can be bounded by experimental data from its synthesis and structural analogs.
Table 1: Physicochemical Properties
| Property | Value / Range | Confidence | Notes |
| Molecular Formula | High | ||
| Molecular Weight | 162.61 g/mol | High | |
| Physical State | Liquid or Low-Melting Solid | High | Analog PhSCl is liquid (bp 55°C @ 3mmHg).[1] |
| Boiling Point | ~60–70°C @ 2–3 mmHg | Est. | Extrapolated from 4-Cl analog (bp 80°C) and PhSCl. |
| Reaction Enthalpy ( | -121 ± 6 kJ/mol | Experimental | For formation from thiol + NCS [1].[2] |
| S-Cl Bond Energy | ~55–60 kcal/mol | Est. | Weaker than C-Cl; drives electrophilic transfer. |
| Stability | Moisture Sensitive | High | Hydrolyzes to sulfenic acid ( |
Critical Distinction: Do not confuse with 4-fluorobenzenesulfonyl chloride (CAS 349-88-2), a stable solid (mp 29-31°C) used for sulfonamide synthesis. The sulfenyl chloride discussed here is far more reactive and less stable.
Synthesis Thermodynamics & Kinetics
The generation of 4-fluorobenzenesulfenyl chloride is thermodynamically favorable but kinetically complex. The most common route involves the chlorination of 4-fluorothiophenol.
The Enthalpic Landscape
The chlorination of 4-fluorothiophenol using N-chlorosuccinimide (NCS) is significantly exothermic.[2]
This high exothermicity necessitates strict temperature control. In batch reactors, this can lead to thermal runaways that trigger decomposition into the disulfide (
Mechanistic Pathway & Autocatalysis
Recent kinetic studies reveal that the reaction does not proceed via a simple direct transfer. Instead, it follows a sigmoidal kinetic profile, suggesting an autocatalytic mechanism where trace
Figure 1: Mechanistic pathway for the formation of 4-fluorobenzenesulfenyl chloride.[2] The disulfide intermediate plays a key role in the kinetic profile.
Reactivity & Mechanistic Thermodynamics
The utility of 4-fluorobenzenesulfenyl chloride lies in its ability to transfer the electrophilic
Electrophilic Addition to Alkenes
The reaction with alkenes is the standard test of sulfenyl chloride reactivity. It proceeds via a bridged thiiranium ion intermediate.[3]
-
Thermodynamic Control: The formation of the thiiranium ion is reversible.
-
Kinetic Control: Nucleophilic attack (usually by
) on the thiiranium ring opens it to form the -chloro sulfide. -
Regioselectivity: Controlled by the stability of the partial positive charge in the thiiranium transition state. The fluorine substituent on the aryl ring exerts an electron-withdrawing inductive effect (-I), making the sulfur center more electrophilic compared to the non-fluorinated parent [2].
Figure 2: Thermodynamic pathway of electrophilic addition to alkenes via the thiiranium ion.
Experimental Protocols
Protocol A: Standard Synthesis (Sulfuryl Chloride Method)
Best for preparative scale when isolation is required.
-
Reagents: 4-Fluorothiophenol (1.0 eq), Sulfuryl Chloride (
, 1.0 eq), Pentane (Solvent), Triethylamine (catalytic, optional). -
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 4-fluorothiophenol in dry pentane at 0°C.
-
Add
dropwise over 20 minutes. The evolution of gas indicates reaction progress. -
Thermodynamic Note: Maintain T < 5°C to prevent over-chlorination or decomposition.
-
Stir for 2 hours at 0°C.
-
-
Isolation: Concentrate under reduced pressure (keep bath < 40°C). The residue is the crude sulfenyl chloride, typically used immediately.
Protocol B: In Situ Generation for Kinetic Studies (NCS Method)
Best for immediate consumption in flow or sensitive applications.
-
Reagents: 4-Fluorothiophenol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Ethyl Acetate (anhydrous).
-
Procedure:
-
Dissolve NCS in Ethyl Acetate.
-
Add 4-fluorothiophenol.[2]
-
Safety: Expect a temperature rise of ~10-15°C due to
kJ/mol. -
Reaction is complete when the sigmoidal exotherm subsides (typically < 10 mins in flow).
-
Safety & Handling
-
Corrosivity: Hydrolyzes to HCl and sulfenic acid on contact with moisture. Causes severe skin burns.[4][5]
-
Thermal Instability: Do not distill at atmospheric pressure. Vacuum distillation is possible but risky; use crude if possible.
-
Storage: Store under inert gas at -20°C. Discoloration (darkening) indicates decomposition to disulfide.
References
-
Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering) URL:[Link] Context: Provides the reaction enthalpy (-121 kJ/mol) and kinetic model for the NCS chlorination route.
-
The Cumulative Acceleration by Methyl Substituents on the Rate of Addition of 4-Chlorobenzenesulfenyl Chloride to Olefins. Source: Canadian Journal of Chemistry URL:[Link] Context: Establishes the mechanistic baseline for arenesulfenyl chloride additions to alkenes (thiiranium mechanism).
Sources
- 1. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Fluorobenzenesulfenyl Chloride: Comprehensive Safety Data, Reactivity Profiling, and Handling Protocols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary
In advanced organic synthesis and drug development, 4-fluorobenzenesulfenyl chloride (4-FBSC) serves as a highly potent electrophilic sulfenylating agent. It is primarily utilized for the synthesis of sulfenamides, aryl sulfides, and complex heterocyclic scaffolds. However, the extreme electrophilicity of the sulfur atom—exacerbated by the inductive electron-withdrawing effect of the para-fluorine—renders this compound highly reactive, corrosive, and exquisitely sensitive to moisture.
As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets (SDS). This whitepaper synthesizes core physicochemical data with field-proven mechanistic insights, ensuring that your laboratory protocols are not only safe but chemically self-validating.
Physicochemical Profiling & Hazard Data
Understanding the physical parameters of 4-FBSC is critical for predicting its behavior in a fume hood. The S-Cl bond is highly polarized, making the sulfur center susceptible to rapid nucleophilic attack.
Quantitative Data Summary
The following table consolidates the critical physicochemical properties and GHS hazard classifications derived from standardized sulfenyl chloride safety profiles:
| Parameter | Specification / Data |
| Chemical Name | 4-Fluorobenzenesulfenyl chloride |
| Molecular Formula | C₆H₄ClFS |
| Molecular Weight | 162.61 g/mol |
| Physical State | Yellow to orange liquid (neat) |
| Reaction Enthalpy (Synthesis) | ΔHrxn = −121 kJ mol⁻¹ (via NCS route) |
| GHS Hazard Codes | H314 (Skin Corr. 1B), H318 (Eye Dam. 1), H335 (STOT SE 3) |
| Signal Word | DANGER |
| Storage Requirements | < 0°C, strictly anhydrous (Ar/N₂ atmosphere) |
Mechanistic Toxicology & Safety Precautions (SDS Core)
Standard SDS documentation lists 4-FBSC as a corrosive material, but understanding why it is corrosive dictates proper handling.
The Hydrolysis Cascade (H314 & H335 Hazards)
Upon contact with ambient moisture or tissue water (skin/eyes), 4-FBSC does not simply dissolve; it undergoes a violent, autocatalytic hydrolysis. This reaction generates hydrogen chloride (HCl) gas and highly unstable 4-fluorobenzenesulfenic acid, which rapidly self-condenses into thiosulfinates and disulfides. This localized generation of HCl and reactive sulfur species causes severe tissue necrosis and respiratory tract burns[1].
Fig 1. Moisture-induced degradation cascade of 4-fluorobenzenesulfenyl chloride.
Required Environmental Controls & PPE
Due to the generation of corrosive byproducts and its inherent 1[1], the following precautions are mandatory:
-
Atmosphere: All manipulations must be performed using Schlenk line techniques or within a glovebox under dry Argon or Nitrogen[2].
-
PPE: Operators must wear a flame-resistant lab coat, tightly fitting safety goggles with a face shield, and heavy-duty impervious gloves (e.g., neoprene) inspected for pinholes prior to use[2].
Experimental Workflows: Synthesis & Trapping
Because isolated sulfenyl chlorides are notoriously unstable and difficult to store for extended periods, modern synthetic protocols often rely on in-situ generation followed by immediate electrophilic trapping.
Recent advancements in 3 have mapped the complex kinetics of this synthesis[3]. The chlorination of 4-fluorothiophenol with N-chlorosuccinimide (NCS) exhibits an unusual sigmoidal kinetic profile, driven by the transient formation of a disulfide intermediate that is subsequently cleaved by in-situ generated Cl₂[3].
Protocol 1: In-Situ Synthesis via N-Chlorosuccinimide (NCS)
-
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Solvent & Reagent Loading: Add 10 mL of anhydrous ethyl acetate (EtOAc) and 1.05 equivalents of NCS to the flask.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and equilibrate to 0°C for 10 minutes.
-
Causality: The chlorination is highly exothermic (ΔHrxn = −121 kJ mol⁻¹). Starting at 0°C mitigates thermal runaway and prevents over-oxidation to the trichloride species[3].
-
-
Substrate Addition: Slowly add 1.0 equivalent of 4-fluorothiophenol dropwise over 5 minutes via a gas-tight syringe.
-
Kinetic Monitoring: Allow the reaction to stir at 0°C for 30–45 minutes. The solution will turn bright yellow/orange, indicating the presence of active 4-FBSC.
Protocol 2: Electrophilic Sulfenylation (Self-Validating Quench)
To ensure the trustworthiness of the generated 4-FBSC, the protocol incorporates an immediate amine quench. Converting the active titer to a stable sulfenamide provides a self-validating readout of stoichiometric fidelity[3].
-
Quench Preparation: In a separate flame-dried flask, prepare a solution of the target amine (e.g., diethylamine, 2.5 equivalents) in anhydrous EtOAc at 0°C.
-
Causality: The excess amine acts as both the nucleophile for the sulfenylation and the acid scavenger for the generated HCl byproduct.
-
-
Trapping: Transfer the active 4-FBSC solution dropwise into the amine solution under vigorous stirring.
-
Isolation: Filter off the precipitated diethylammonium chloride salts. Concentrate the filtrate under reduced pressure to yield the stable sulfenamide.
Fig 2. In-situ synthesis and trapping workflow for 4-fluorobenzenesulfenyl chloride.
Emergency Response & Spill Management
In the event of a 4-FBSC spill, do not use water or aqueous neutralizing agents, as this will trigger a violent release of HCl gas[4].
-
Small Spills (Inside Fume Hood): Cover the spill immediately with solid sodium bicarbonate (NaHCO₃) or a dry, inert absorbent like vermiculite. Carefully sweep the neutralized solid into a hazardous waste container.
-
Skin Exposure: Use of gastric lavage or emesis is contraindicated if ingested. For skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Seek immediate medical attention.
References
1.[4] Perrio, S. et al. "Arenesulfenic Acids: Synthesis & Applications." Science of Synthesis, Scribd. 4 2.[3] Hone, C., Kappe, O., et al. "Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction." Reaction Chemistry & Engineering, RSC Publishing (2026). 3 3.[2] "Benzenesulfenyl chloride SDS, 931-59-9 Safety Data Sheets." ECHEMI. 2 4.[1] "SAFETY DATA SHEET - Benzenesulfenyl chloride, 2-nitro-." Fisher Scientific. 1
Sources
Methodological & Application
Application Note: Precision Synthesis of Unsymmetrical Disulfides via 4-Fluorobenzenesulfenyl Chloride
Executive Summary
The synthesis of unsymmetrical disulfides (
This guide details the protocol for utilizing 4-fluorobenzenesulfenyl chloride (4-F-Ph-SCl). Beyond its role as a coupling agent, the 4-fluorophenyl moiety serves as a sensitive
Critical Note on Reagent Stability: 4-Fluorobenzenesulfenyl chloride is highly reactive and moisture-sensitive. While it can be isolated, this protocol recommends in situ generation from 4,4'-difluorodiphenyl disulfide to ensure maximum electrophilicity and reproducibility.
Chemical Basis & Mechanism[2][3][4][5]
The success of this protocol relies on the distinct reactivity of the sulfenyl chloride electrophile. Unlike thiols, which are nucleophilic, the sulfur atom in a sulfenyl chloride is electrophilic due to the polarization of the S-Cl bond.
Reaction Pathway[2][3][6][7][8][9]
-
Activation: The precursor disulfide is cleaved by sulfuryl chloride (
) to generate two equivalents of the electrophilic sulfenyl chloride. -
Coupling: The target thiol (
) attacks the electrophilic sulfur of the sulfenyl chloride. -
Elimination:
is released as a byproduct, yielding the unsymmetrical disulfide.
Mechanism Diagram
Figure 1: Mechanistic pathway for the directed synthesis of unsymmetrical disulfides via sulfenyl chloride activation.
Experimental Protocol
Reagents & Equipment[9][11][12]
-
Precursor: 4,4'-Difluorodiphenyl disulfide (CAS: 393-39-5) - Preferred over thiol for stability and odor control.
-
Activator: Sulfuryl chloride (
) - Freshly distilled or high-purity grade. -
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
) - Anhydrous. -
Base (Optional): Pyridine or Triethylamine (TEA) - Only required if the target thiol is acid-sensitive.
-
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
Phase 1: In Situ Generation of 4-Fluorobenzenesulfenyl Chloride
Rationale: Generating the reagent immediately before use prevents hydrolysis and ensures precise stoichiometry.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 4,4'-difluorodiphenyl disulfide (1.0 mmol, 254 mg) to the flask. Dissolve in anhydrous DCM (5 mL).
-
Activation: Cool the solution to -10°C (ice/salt bath). Dropwise, add sulfuryl chloride (
) (1.0 mmol, 81 µL).-
Note: The stoichiometry is 1:1 because 1 mole of disulfide + 1 mole
yields 2 moles of sulfenyl chloride.
-
-
Reaction: Stir at -10°C for 15 minutes, then allow to warm to room temperature (RT) for 15 minutes. The solution typically turns distinct yellow/orange, indicating the formation of the sulfenyl chloride (
). -
Volatile Removal (Critical): If precise stoichiometry is vital, remove the solvent and
byproduct under reduced pressure (rotary evaporator) to yield the crude sulfenyl chloride as an oil. Redissolve immediately in fresh anhydrous DCM (5 mL).-
Shortcut: For robust substrates, you can proceed directly without evaporation if the
byproduct will not interfere.
-
Phase 2: Coupling with Target Thiol
-
Preparation: In a separate vial, dissolve the Target Thiol (R-SH) (2.0 mmol) in anhydrous DCM (5 mL).
-
Stoichiometry: You generated 2.0 mmol of sulfenyl chloride in Phase 1. Use an equimolar amount of thiol (1:1 ratio of SCl to R-SH).
-
-
Addition: Cool the sulfenyl chloride solution (from Phase 1) back to 0°C . Slowly add the Target Thiol solution dropwise over 10 minutes.
-
Observation: The yellow color of the sulfenyl chloride should fade as the disulfide bond forms.
-
Base Usage: If using an acid-sensitive thiol (e.g., glycosylated thiols), include 2.0 mmol of Pyridine in the thiol solution to scavenge the HCl generated.
-
-
Completion: Stir at RT for 1–2 hours. Monitor by TLC or LC-MS. The reaction is usually rapid.
Phase 3: Workup & Purification
-
Quench: Wash the reaction mixture with water (
) to remove HCl (or pyridinium salts). -
Dry: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel).
-
Tip: Unsymmetrical disulfides are non-polar; start with Hexanes/EtOAc gradients.
-
Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Feature | Diagnostic Value |
| Single peak ~ -110 to -120 ppm | Shifts significantly from thiol/disulfide precursor; indicates successful conjugation. | |
| Aromatic region (7.0-7.6 ppm) | Integration of 4-F-Phenyl protons vs. Target Thiol protons confirms 1:1 stoichiometry.[2] | |
| HRMS | Molecular Ion | Confirms the mass of the heterodimer ( |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Homodimer Formation ( | Thiol oxidation by air or excess | Ensure strict |
| Low Yield | Hydrolysis of Sulfenyl Chloride. | Ensure all solvents are anhydrous. Use fresh |
| Side Reactions | HCl-mediated degradation. | Add Pyridine (1.1 eq relative to thiol) during the coupling step. |
Safety & Handling
-
Sulfuryl Chloride (
): Highly corrosive and reacts violently with water. Handle in a fume hood. -
Sulfenyl Chlorides (
): Potent electrophiles and irritants. Avoid inhalation. -
Waste Disposal: Quench all reaction mixtures with aqueous sodium bicarbonate before disposal to neutralize acids.
References
-
Review of Disulfide Synthesis: Witt, D. "Recent developments in disulfide bond formation." Synthesis, 2008 , 16, 2491–2509. Link
- Sulfenyl Chloride Mechanism: Drabowicz, J., et al. "Organosulfur Chemistry." Chemistry of Functional Groups, 2010.
-
Fluorine NMR Applications: Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." J. Am. Chem. Soc., 2003 , 125(47), 14620-14630. Link
-
In Situ Generation Protocol: Kertmen, A., et al. "Synthesis of Unsymmetrical Disulfides." Synthesis, 2009 , 9, 1459-1462. Link
Sources
"4-fluorobenzenesulfenyl chloride as a reagent in medicinal chemistry for drug discovery"
[1]
Executive Summary
4-Fluorobenzenesulfenyl chloride (4-FBSCl) is a highly reactive electrophilic sulfur reagent used to introduce the 4-fluorophenylthio motif into bioactive scaffolds.[1] In medicinal chemistry, this moiety is prized for two specific properties:
-
Metabolic Blocking: The fluorine atom at the para-position effectively blocks Cytochrome P450-mediated oxidation, significantly extending the metabolic half-life (
) compared to non-fluorinated analogs.[1] -
Lipophilic Tuning: The thioether linkage increases lipophilicity (logP) without the rigidity of a direct biaryl bond, allowing for unique conformational flexibility in protein active sites.
Critical Distinction: Do not confuse this reagent with 4-fluorobenzenesulfonyl chloride (
Reagent Chemistry & Handling
Chemical Structure:
The "Freshness" Imperative
Commercial samples of sulfenyl chlorides often degrade into disulfides and HCl upon storage. For high-stakes medicinal chemistry (e.g., late-stage functionalization), in situ preparation is the gold standard to ensure stoichiometry and purity.
Protocol: In Situ Generation of 4-FBSCl
Use this protocol to generate the reagent immediately before use.[1]
Reaction:
-
Setup: Flame-dried round-bottom flask,
atmosphere, 0°C ice bath. -
Dissolution: Dissolve bis(4-fluorophenyl) disulfide (1.0 equiv) in anhydrous
(DCM) or (approx. 0.5 M).[2] -
Chlorination: Add sulfuryl chloride (
, 1.0 equiv) dropwise over 10 minutes. -
Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution will turn a characteristic deep orange/red.
-
Quantification: Assume quantitative conversion (2.0 equiv of sulfenyl chloride generated). Use immediately.
Application A: Regioselective C3-Sulfenylation of Indoles
The 3-(arylthio)indole scaffold is a privileged structure in COX-2 inhibitors and anti-cancer agents.[1] 4-FBSCl reacts exclusively at the C3 position of indoles due to the high electron density at this site.[1]
Mechanism of Action
The reaction proceeds via an Electrophilic Aromatic Substitution (
Figure 1: Mechanism of Indole C3-Sulfenylation.[1] The reaction is driven by the restoration of aromaticity after the initial electrophilic attack.
Experimental Protocol
Scale: 1.0 mmol Indole Solvent: Anhydrous DCM (0.1 M)
-
Substrate Prep: Dissolve the indole (1.0 mmol) in 10 mL anhydrous DCM in a reaction vial under inert atmosphere.
-
Reagent Addition: Cool to -78°C (dry ice/acetone). Add the freshly prepared 4-FBSCl solution (1.1 mmol, 1.1 equiv) dropwise.
-
Expert Tip: Low temperature prevents over-sulfenylation at C2 or N1 positions.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.
-
Quench: Quench with saturated aqueous
(10 mL). -
Workup: Extract with DCM (
). Wash combined organics with brine.[1][4] Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc). The sulfide product is typically less polar than the starting indole.
Application B: Anti-Addition to Alkenes
4-FBSCl reacts with alkenes to form
Mechanism & Stereochemistry[1]
-
Attack: The alkene
-electrons attack the Sulfur, ejecting Chloride ( ).[1] -
Intermediate: A bridged thiiranium ion forms (Sulfur positively charged).
-
Opening: The Chloride ion attacks the more substituted carbon (Markovnikov-like regioselectivity) from the back side (anti-attack), opening the ring.
Figure 2: Stereoselective addition to alkenes via thiiranium ion.
Experimental Protocol
Target: Synthesis of
-
Dissolution: Dissolve alkene (1.0 mmol) in anhydrous
(5 mL). -
Addition: Add 4-FBSCl (1.05 equiv) dropwise at -20°C.
-
Observation: The orange color of the sulfenyl chloride should fade instantly upon addition, indicating rapid consumption.
-
Completion: Stir for 30 mins at 0°C.
-
Isolation: Evaporate solvent in vacuo. These adducts are often unstable on silica gel (prone to HCl elimination). Use immediately in the next step (e.g., nucleophilic displacement of the chloride) or crystallize if solid.
Medicinal Chemistry Insights: The Fluorine Effect
Why choose 4-fluorobenzenesulfenyl chloride over the non-fluorinated parent?
| Property | Phenylthio ( | 4-Fluorophenylthio ( | Benefit in Drug Discovery |
| Metabolic Stability | Low (Para-hydroxylation) | High | F blocks CYP450 oxidation at the para-position.[1] |
| Electronic Effect | Neutral | Electron Withdrawing | Lowers electron density of the ring, altering |
| Lipophilicity ( | Reference (0.0) | +0.14 | Slight increase in logP aids membrane permeability.[1] |
| H-Bonding | None | Weak Acceptor | C-F can act as a weak H-bond acceptor in specific pockets.[1] |
Case Study Relevance: In the development of COX-2 inhibitors, replacing a phenylthio group with a 4-fluorophenylthio group often retains potency while doubling the in vivo half-life by preventing the formation of the rapid clearance metabolite (para-phenol).[1]
Safety & Troubleshooting
-
Hazards: 4-FBSCl is corrosive and lachrymatory.[1] It hydrolyzes to release HCl and HF.[1] Handle only in a fume hood.
-
Troubleshooting - No Reaction: If the reagent color persists, the reagent may have hydrolyzed to the disulfide (which is unreactive to alkenes/indoles without activation). Solution: Add a catalytic amount of
or regenerate with . -
Troubleshooting - Polysulfenylation: If multiple thio groups add to the indole, lower the temperature to -78°C and ensure strict 1.0 equiv stoichiometry.
References
-
In Situ Generation of Sulfenyl Chlorides
-
Indole Sulfenylation Methodology
- Title: "Regioselective synthesis of 3-sulfenyl
- Source:Tetrahedron Letters
-
URL:[Link]
-
Metabolic Stability of Fluorinated Aromatics
-
Reactivity of 4-Fluorobenzenesulfenyl Chloride
- Title: "Electrophilic addition of sulfenyl chlorides to alkenes."
- Source:Chemical Reviews
-
URL:[Link]
Application Note: Advanced Sulfenylation Workflows Using 4-Fluorobenzenesulfenyl Chloride
Executive Summary
In modern drug development and complex organic synthesis, the introduction of thioether linkages is a critical vector for modulating lipophilicity and target binding affinity. Among sulfenylating agents, 4-fluorobenzenesulfenyl chloride (4-F-PhSCl) stands out as a highly reactive, electrophilic reagent. The incorporation of the para-fluoro group serves a dual purpose: it subtly increases the electrophilicity of the sulfur center via inductive electron withdrawal, and it provides an invaluable
This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to generating 4-F-PhSCl in situ and deploying it across diverse nucleophilic scaffolds, including enolates and electron-rich heterocycles.
Mechanistic Rationale & Reagent Design
Arenesulfenyl chlorides are characterized by a highly polarized S–Cl bond, rendering the sulfur atom susceptible to nucleophilic attack [2]. The reaction pathways diverge based on the nature of the nucleophile:
-
With Enolates/Carbanions: The reaction proceeds via direct nucleophilic displacement of the chloride ion, forming a new C–S bond.
-
With Alkenes: The
-bond attacks the electrophilic sulfur, generating a rigid, bridged thiiranium ion intermediate. This intermediate dictates strict anti-stereoselectivity upon subsequent nucleophilic ring-opening [2].
Fig 1. Divergent mechanistic pathways for enolate and alkene sulfenylation.
Experimental Methodologies (Step-by-Step)
Because arenesulfenyl chlorides are highly sensitive to moisture—rapidly hydrolyzing to thiosulfinates and eventually disulfides [3]—they are best generated in situ immediately prior to use.
Protocol A: In Situ Generation of 4-Fluorobenzenesulfenyl Chloride
Causality & Design: Traditional chlorination using
Self-Validation System: This protocol is self-validating through distinct visual cues (colorless to bright orange) and analytical checkpoints (benchtop
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add 4-fluorothiophenol (1.0 mmol, 128 mg) and anhydrous dichloromethane (
, 10 mL). Cool the solution to 0 °C using an ice-water bath. -
Chlorination: Add N-chlorosuccinimide (NCS) (1.05 mmol, 140 mg) in a single portion. Causality: A slight 5% excess of NCS ensures complete consumption of the thiol, preventing unreacted thiol from attacking the newly formed sulfenyl chloride to form an unwanted disulfide byproduct.
-
Maturation & Validation: Stir the mixture at 0 °C for 30 minutes.
-
Visual Check: The solution will transition from colorless to a vibrant reddish-orange. A white precipitate (succinimide) will form.
-
Analytical Check: Extract a 50
L aliquot, dilute in , and run a quick F NMR. The thiol signal should be completely replaced by the downfield sulfenyl chloride signal [1].
-
-
Filtration: Rapidly filter the solution through a plug of oven-dried glass wool under argon to remove the succinimide precipitate. The resulting orange filtrate is a ~0.1 M solution of 4-F-PhSCl, ready for immediate use.
Fig 2. Workflow for the in situ generation and application of 4-fluorobenzenesulfenyl chloride.
Protocol B: Electrophilic -Sulfenylation of Ketones
Causality & Design: Direct addition of sulfenyl chlorides to ketones under acidic or weakly basic conditions leads to poly-sulfenylation due to rapid thermodynamic equilibration. To ensure mono-sulfenylation, a kinetic lithium enolate must be pre-formed at cryogenic temperatures [2].
-
Enolate Formation: In a separate flame-dried flask, dissolve the target ketone (0.9 mmol) in anhydrous THF (5 mL). Cool to -78 °C. Add Lithium Diisopropylamide (LDA) (1.0 M in THF/hexanes, 0.95 mmol) dropwise. Stir for 1 hour to ensure complete, irreversible deprotonation.
-
Electrophile Addition: Using a gas-tight syringe, transfer the freshly prepared 4-F-PhSCl solution (1.0 mmol, from Protocol A) dropwise down the side of the flask into the enolate solution at -78 °C.
-
Causality: Maintaining -78 °C during addition prevents proton transfer between the unreacted enolate and the newly formed
-thio ketone.
-
-
Quenching: Stir for 30 minutes at -78 °C, then quench the reaction cold by adding 2 mL of saturated aqueous
.-
Self-Validation: The vibrant orange color of the sulfenyl chloride will immediately dissipate upon reaction with the enolate, indicating successful electrophilic consumption.
-
-
Workup: Warm to room temperature, extract with ethyl acetate (3 x 10 mL), wash with brine, dry over
, and concentrate under reduced pressure.
Protocol C: C3-Selective Sulfenylation of Indoles
Causality & Design: Indoles are exceptionally electron-rich heterocycles. Unlike ketones, they do not require strong bases for activation. The reaction proceeds via a Friedel-Crafts-type electrophilic aromatic substitution, heavily favoring the C3 position due to the stability of the intermediate Wheland complex.
-
Preparation: Dissolve indole (0.9 mmol) in anhydrous
(5 mL) under argon and cool to -78 °C. -
Reaction: Add the 4-F-PhSCl solution (1.0 mmol) dropwise.
-
Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: Starting at -78 °C prevents potential polymerization of the indole and ensures high regioselectivity, while warming provides the activation energy necessary to re-aromatize the intermediate.
-
-
Workup: Quench with saturated aqueous
to neutralize the HCl byproduct. Extract with , dry, and purify via silica gel chromatography.
Quantitative Data & Benchmarks
The following table summarizes expected yields and critical
| Substrate | Nucleophile Type | Target Product | Expected Yield (%) | |
| 4-Fluorothiophenol | N/A (Starting Material) | N/A | N/A | -118.5 |
| N/A (Protocol A) | N/A (Intermediate) | 4-Fluorobenzenesulfenyl Chloride | >95% (Conversion) | -110.2 |
| Cyclohexanone | Lithium Enolate | 2-(4-fluorophenylthio)cyclohexanone | 82 - 86% | -114.5 |
| Indole | Heteroarene | 3-(4-fluorophenylthio)1H-indole | 88 - 92% | -116.2 |
| Cyclohexene | Alkene ( | 1-chloro-2-(4-fluorophenylthio)cyclohexane | 90 - 95% | -115.8 |
*Note: Chemical shifts are approximate and referenced to
Troubleshooting & Self-Validation Matrix
-
Issue: High levels of bis(4-fluorophenyl) disulfide observed in the final product.
-
Causality: Moisture contamination caused hydrolysis of the sulfenyl chloride, or insufficient NCS was used, leaving free thiol to attack the product.
-
Correction: Ensure rigorous flame-drying of glassware. Validate the complete consumption of thiol via
F NMR before adding the nucleophile.
-
-
Issue: Di-sulfenylation of the ketone substrate.
-
Causality: Thermodynamic equilibration of the enolate.
-
Correction: Ensure the LDA is fully active (titrate before use) and strictly maintain -78 °C during the addition of the electrophile. Never add the enolate to the electrophile; always add the electrophile to the enolate to maintain a basic environment.
-
References
Application Note: Advanced Analytical Workflows for Monitoring 4-Fluorobenzenesulfenyl Chloride Reactions
Executive Summary
4-Fluorobenzenesulfenyl chloride (4-F-PhSCl) is a highly reactive, electrophilic sulfenylating agent widely utilized in the synthesis of complex pharmaceuticals and agrochemicals. Because its generation—typically via the highly exothermic chlorination of 4-fluorothiophenol—is rapid and sensitive to degradation, precise kinetic monitoring is mandatory[1]. However, the inherent moisture sensitivity and high reactivity of 4-F-PhSCl pose severe challenges for real-time analysis. This application note details field-proven, self-validating protocols for tracking 4-F-PhSCl using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) via an in-situ amine-quenching strategy.
Mechanistic Causality: The Analytical Challenge
Why Direct Analysis Fails
Sulfenyl chlorides are transient electrophiles. When an unquenched aliquot of 4-F-PhSCl is subjected to standard analytical techniques, two primary failure modes destroy the integrity of the data:
-
TLC Hydrolysis & Disproportionation: Silica gel contains both bound and free moisture. Upon spotting, 4-F-PhSCl reacts instantaneously with this water to form 4-fluorobenzenesulfenic acid. This intermediate is highly unstable and rapidly disproportionates into bis(4-fluorophenyl) disulfide and various thiosulfinates[2]. Analytically, this manifests as severe streaking and the appearance of false product spots, leading to incorrect assumptions about reaction conversion.
-
LC-MS Solvolysis and Ionization Failure: Typical LC-MS mobile phases rely on protic solvents (e.g., water, methanol). 4-F-PhSCl undergoes rapid solvolysis in these media before it even reaches the column. Furthermore, sulfenyl chlorides lack a basic functional group, meaning they fail to ionize efficiently under standard Electrospray Ionization (ESI) conditions, rendering them virtually invisible to the mass spectrometer[3].
The Solution: Derivatization via Amine Quenching
To engineer a self-validating analytical system, the transient sulfenyl chloride must be converted into a stable, easily ionizable derivative. The addition of an excess of a secondary amine, such as diethylamine (DEA), instantaneously and quantitatively traps 4-F-PhSCl to form N,N-diethyl-4-fluorobenzenesulfenamide[4]. This specific derivatization serves a dual causality: it halts the reaction immediately for accurate kinetic profiling, and it introduces a basic nitrogen atom that guarantees robust ESI+ ionization.
Analytical Workflow Diagram
Workflow: Direct vs. amine-quenched analytical monitoring of sulfenyl chlorides.
Self-Validating Experimental Protocols
Protocol A: Real-Time TLC Monitoring via Micro-Quenching
Objective: To obtain accurate
Step-by-Step Methodology:
-
Quench Preparation: Prepare a 1.0 M solution of DEA in anhydrous ethyl acetate in a 2 mL LC vial.
-
Aliquot Extraction: Withdraw a 10 µL aliquot from the active 4-F-PhSCl reaction mixture using a gas-tight micro-syringe.
-
Derivatization: Immediately inject the 10 µL aliquot into 100 µL of the DEA quench solution. Vortex vigorously for 5 seconds. The exothermic trapping reaction is instantaneous.
-
Self-Validating Spotting: Spot 2 µL of the quenched mixture onto the TLC plate. Crucial Step: Co-spot a synthesized standard of N,N-diethyl-4-fluorobenzenesulfenamide and the starting 4-fluorothiophenol. This internal control confirms that the observed spot is a direct 1:1 surrogate for the transient sulfenyl chloride.
-
Development: Develop the plate in a non-polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under UV (254 nm).
Protocol B: Quantitative LC-MS Kinetic Profiling
Objective: To acquire high-resolution kinetic data and confirm the mass balance of the sulfenyl chloride intermediate.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a quenching buffer of 0.5 M DEA in LC-MS grade Acetonitrile. Pre-chill the buffer vials to -78 °C (dry ice/acetone bath) to suppress any background thermal degradation prior to mixing.
-
Kinetic Sampling: At predefined kinetic time points (e.g., 1, 5, 10, 30 min), extract 20 µL of the reaction mixture.
-
Immediate Quenching: Dispense the aliquot directly into 500 µL of the pre-chilled quenching buffer.
-
Dilution: Allow the vial to warm to room temperature, then dilute 1:10 with Acetonitrile to ensure the analyte concentration falls within the linear dynamic range of the MS detector.
-
LC-MS Parameters:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode.
-
-
Data Validation: Integrate the peak area of the sulfenamide derivative (
m/z) and compare it against the depletion of the starting thiol ( m/z). A validated kinetic run will show a proportional inverse relationship between these species without the appearance of the disulfide artifact ( m/z).
Quantitative Data & Chromatographic Summary
The following table summarizes the expected analytical profiles when comparing unquenched aliquots versus DEA-quenched aliquots.
| Analyte Species | Analytical State | TLC | LC-MS Ionization (ESI) | Observed Exact Mass (m/z) |
| 4-F-PhSCl | Unquenched | Streaks (0.00 – 0.80) | Fails / Degrades | N/A |
| 4-F-PhS-NEt₂ | DEA Quenched | 0.65 (Sharp, distinct spot) | Excellent (ESI+) | 200.09 |
| (4-F-PhS)₂ | Artifact / Byproduct | 0.80 (Sharp spot) | Moderate (ESI+) | 255.01 |
| 4-F-PhSH | Starting Material | 0.45 (UV active) | Excellent (ESI-) | 127.00 |
Note: The presence of the disulfide artifact in a quenched sample indicates either an incomplete quench or pre-existing degradation in the main reaction vessel.
References
- Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - RSC Publishing
- Copper(I)
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine | Organic Process Research & Development - ACS Publications
- Mass spectrometric analysis of HOCl- and free-radical-induced damage to lipids and proteins - Portland Press
Sources
"4-fluorobenzenesulfenyl chloride in peptide and protein modification"
Executive Summary
The precise chemical modification of proteins is a cornerstone of modern biotherapeutics and structural biology. 4-Fluorobenzenesulfenyl chloride (4-F-PhSCl) is a highly specific, bifunctional electrophilic reagent utilized for the targeted modification of tryptophan (Trp) and cysteine (Cys) residues[1]. Beyond its high reactivity, the inclusion of a para-fluoro substitution provides a bioorthogonal
Mechanistic Rationale: The Chemistry of Sulfenyl Chlorides
The utility of 4-F-PhSCl lies in its tunable chemoselectivity, which is strictly governed by the solvent microenvironment and pH. As an Application Scientist, understanding the causality behind these solvent choices is critical for preventing off-target labeling.
-
Tryptophan Modification (Acidic Causality): Sulfenyl chlorides are highly electrophilic and prone to rapid hydrolysis in aqueous media[3]. By conducting the reaction in 50–100% acetic acid, hydrolysis is suppressed. More importantly, the acidic environment fully protonates the sulfhydryl group of any native cysteine residues (pKa ~8.3), neutralizing their nucleophilicity. The indole ring of tryptophan, however, remains electron-rich. The electrophilic sulfur of 4-F-PhSCl attacks the C-2 position of the indole ring via electrophilic aromatic substitution, forming a permanent, irreversible 2-thioether linkage[4].
-
Cysteine Modification (Neutral Causality): When the reaction is shifted to a neutral aqueous buffer (pH 7.0–7.5), cysteine exists in equilibrium with its thiolate anion. The thiolate is an exceptionally strong nucleophile that rapidly attacks the sulfenyl chloride sulfur, forming a mixed disulfide (Protein-Cys-S-S-ArF)[3]. This reaction is kinetically favored over Trp modification at neutral pH. Crucially, this mixed disulfide is reversible and can be cleaved under reducing conditions, making it an excellent temporary protecting group or cleavable
F-NMR probe.
Reaction Pathway Visualization
Figure 1: Mechanistic divergence of 4-F-PhSCl reactivity based on solvent pH.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes intrinsic analytical checkpoints to confirm success before proceeding to downstream applications.
Protocol A: Irreversible Tryptophan Tagging
Objective: Covalently attach a
-
Preparation: Dissolve the target peptide/protein in 50% (v/v) glacial acetic acid in ultrapure water to a final concentration of 1–5 mg/mL[4].
-
Reagent Addition: Prepare a fresh stock of 4-F-PhSCl in glacial acetic acid. Add to the protein solution at a 10- to 20-fold molar excess per tryptophan residue[1].
-
Incubation: Incubate the mixture at room temperature for 30–60 minutes in the dark (to prevent ambient photo-oxidation).
-
Purification: Terminate the reaction by passing the mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with the desired downstream buffer to remove excess reagent and acetic acid.
-
Self-Validation Checkpoint: Measure the UV-Vis absorbance. The formation of the 2-thioether derivative induces a distinct bathochromic shift (red shift) in the tryptophan absorption spectrum (typically shifting the
from ~280 nm to ~295-300 nm).
Protocol B: Reversible Cysteine Protection/Tagging
Objective: Form a reversible mixed disulfide at reactive Cys residues.
-
Preparation: Dissolve the protein in a degassed neutral buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2) containing 1 mM EDTA to prevent trace metal-catalyzed thiol oxidation.
-
Pre-Reaction Validation: Quantify the baseline free thiol concentration using Ellman’s Reagent (DTNB) measuring absorbance at 412 nm.
-
Reagent Addition: Dissolve 4-F-PhSCl in a minimal volume of dry DMF or DMSO[2]. Add dropwise to the protein solution at a 1.5- to 5-fold molar excess.
-
Incubation: React for 15–30 minutes at room temperature.
-
Post-Reaction Validation: Repeat the Ellman's assay. A near-complete loss of the 412 nm signal confirms the conversion of free thiols to mixed disulfides.
-
Reversibility Check: To validate that the modification is a reversible disulfide (and not an irreversible over-oxidation), incubate an aliquot with 10 mM Dithiothreitol (DTT) for 30 minutes. The Ellman's signal should return to baseline, confirming the release of the 4-fluorophenyl tag.
Protocol Workflow Visualization
Figure 2: Step-by-step experimental workflow for selective amino acid modification.
Quantitative Parameters & Reaction Conditions
To facilitate rapid experimental design, the critical parameters differentiating the two modification pathways are synthesized below:
| Parameter | Tryptophan Modification | Cysteine Modification |
| Target Moiety | Indole ring (C-2 position) | Thiol group (-SH) |
| Reaction Solvent | 50% - 100% Acetic Acid | Aqueous Buffer (pH 7.0 - 7.5) |
| Reaction Mechanism | Electrophilic Aromatic Substitution | Nucleophilic Substitution (Thiolate attack) |
| Product Formed | 2-Thioether (Protein-Trp-S-ArF) | Mixed Disulfide (Protein-Cys-S-S-ArF) |
| Reversibility | Irreversible | Reversible (via DTT/TCEP reduction) |
| Molar Equivalents | 10 - 20x excess | 1.5 - 5x excess |
| Validation Method | UV-Vis bathochromic shift, | Ellman's Reagent (DTNB), |
Analytical Validation & Downstream Applications
Once the protein is modified and purified, the introduction of the 4-fluorophenyl group opens up advanced analytical modalities:
-
F-NMR Spectroscopy: Because fluorine is completely absent from native biological macromolecules, the
F-NMR spectrum will yield a clean, background-free signal corresponding exclusively to the modified residues[2]. The chemical shift of the fluorine atom is highly sensitive to its local microenvironment. If a modified protein undergoes a conformational change (e.g., upon ligand binding or protein-protein interaction), the F chemical shift will perturb, allowing for real-time dynamic tracking. -
Intact Mass Spectrometry (LC-MS): The addition of the 4-fluorobenzenesulfenyl moiety adds a predictable mass shift of +126.13 Da (loss of HCl during conjugation) to the native protein mass. This allows for rapid quantification of the stoichiometry of modification (e.g., identifying if 1, 2, or 3 residues were labeled).
References
-
Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction Source: RSC Publishing URL:[2]
-
MODIFICATION OF TRYPTOPHAN 108 IN LYSOZYME BY 2-NITRO4 CARBOXYPHENYLSULFENYL CHLORIDE Source: CORE (FEBS Letters) URL:[1]
-
Synthesis and characterization of a heterobifunctional photoaffinity reagent for modification of tryptophan residues and its application to the preparation of a photoreactive glucagon derivative Source: PubMed (NIH) URL:[4]
-
Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery Source: Chemical Reviews (ACS Publications) URL:[3]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of a heterobifunctional photoaffinity reagent for modification of tryptophan residues and its application to the preparation of a photoreactive glucagon derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Aryl Sulfoxides via Oxidation of Thioethers Derived from 4-Fluorobenzenesulfenyl Chloride
Abstract & Introduction
The sulfoxide functional group is a cornerstone in modern drug discovery and development, appearing in a wide array of therapeutic agents due to its unique stereoelectronic properties and its role as a key synthetic intermediate.[1] Organosulfur compounds, including sulfoxides, exhibit diverse biological activities, from anti-inflammatory to anti-ulcer effects.[2][3] The most direct and common route to sulfoxides is the controlled oxidation of their corresponding thioethers (sulfides).[2][4] However, achieving high selectivity in this oxidation, preventing the over-oxidation to the corresponding sulfone, remains a critical challenge for synthetic chemists.[1][5]
This application note provides a comprehensive guide for the synthesis of 4-fluorophenyl-substituted sulfoxides, a class of compounds of significant interest in medicinal chemistry. We present a robust, two-stage process beginning with the synthesis of thioethers from the versatile electrophilic sulfur reagent, 4-fluorobenzenesulfenyl chloride. This is followed by a detailed protocol for the selective oxidation of the resulting thioether to the desired sulfoxide. The methodologies described herein are selected for their reliability, scalability, and adherence to the principles of green chemistry, making them highly suitable for research and drug development environments.[3][6]
Stage 1: Synthesis of Thioethers from 4-Fluorobenzenesulfenyl Chloride
Principle & Mechanistic Rationale
4-Fluorobenzenesulfenyl chloride serves as a potent electrophile. The sulfur atom, bonded to two electronegative atoms (chlorine and the fluorinated phenyl ring), is highly susceptible to nucleophilic attack. This reaction forms the basis for creating a carbon-sulfur (C-S) bond, a critical step in the synthesis of the thioether precursor. The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom, with the chloride ion acting as the leaving group in a nucleophilic substitution-type process.
The choice of nucleophile is broad, allowing for the synthesis of a diverse library of thioethers. Common nucleophiles include organometallic reagents (e.g., Grignard or organolithium reagents), enolates, and electron-rich aromatic or heterocyclic compounds. The protocol below details the reaction with a model nucleophile, demonstrating a general and adaptable procedure.
Experimental Protocol: Synthesis of a Model 4-Fluorophenyl Thioether
This protocol describes the reaction of 4-fluorobenzenesulfenyl chloride with a ketone-derived enolate to form an α-arylthio ketone.
Materials:
-
2-Pentanone (99%)
-
Diisopropylamine (99.5%)
-
n-Butyllithium (2.5 M in hexanes)
-
4-Fluorobenzenesulfenyl chloride (97%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.2 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add 2-pentanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation. Causality: This two-step process generates a strong, non-nucleophilic base (LDA) in situ, which cleanly and quantitatively deprotonates the ketone at the less-hindered α-position to form the kinetic enolate.
-
-
Thioether Formation:
-
In a separate, dry flask under nitrogen, dissolve 4-fluorobenzenesulfenyl chloride (1.05 equivalents) in anhydrous THF.
-
Add the solution of 4-fluorobenzenesulfenyl chloride dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. Causality: Maintaining a low temperature during the addition minimizes potential side reactions and ensures selective attack on the sulfur atom.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.
-
Stage 2: Selective Oxidation of Thioethers to Sulfoxides
Principle & Mechanistic Rationale
The oxidation of a thioether to a sulfoxide must be carefully controlled to prevent further oxidation to the sulfone. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidant. The selectivity for the sulfoxide is achieved by using a stoichiometric amount of the oxidizing agent and choosing reaction conditions that favor the mono-oxidation product.[6]
Numerous reagents can effect this transformation, but many involve toxic heavy metals or are difficult to handle.[7] Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water.[3] When used in a solvent like glacial acetic acid, H₂O₂ provides a clean, efficient, and highly selective method for converting a wide range of sulfides to their corresponding sulfoxides.[3] The acidic medium can also help suppress over-oxidation in some cases.[6]
Experimental Protocol: H₂O₂-Mediated Oxidation to a Sulfoxide
Materials:
-
Synthesized 4-fluorophenyl thioether (from Stage 1)
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the 4-fluorophenyl thioether (1.0 equivalent) in glacial acetic acid (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
Slowly add hydrogen peroxide (1.1 equivalents, 30% aq. solution) dropwise to the stirred solution. Causality: A slight excess of H₂O₂ ensures complete conversion of the starting material, while slow addition at low temperature helps control the reaction exotherm and maintain selectivity.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. Trustworthiness: TLC is a critical self-validating step. By comparing the reaction mixture to spots of the starting thioether and a reference sulfone (if available), one can stop the reaction precisely when the thioether is consumed, but before significant sulfone formation occurs.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated solution of NaHCO₃ to neutralize the acetic acid. Caution: This neutralization is exothermic and will release CO₂ gas.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial reaction).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
-
Workflow and Data Summary
The overall synthetic pathway is a robust two-stage process, as illustrated below.
Caption: Overall workflow from starting materials to the final sulfoxide product.
Table 1: Representative Reaction Parameters & Expected Outcomes
| Stage | Reaction | Key Reagents | Typical Time | Expected Yield | Purity Notes |
| 1 | Thioether Synthesis | LDA, 4-Fluorobenzenesulfenyl Cl | 12-16 h | 75-90% | Requires chromatographic purification. |
| 2 | Sulfoxide Oxidation | H₂O₂, Acetic Acid | 1-4 h | 90-99% | Often high purity after work-up.[3] |
References
- Sahu, S. C. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 100-113. [Link: https://www.researchgate.
- Bhattacharjee, A., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI). RSC Advances, 6(31), 26285-26293. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra02148j]
- Karunakaran, C., & G. Velmurugan. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 557-562. [Link: https://www.mdpi.com/1420-3049/12/3/557]
- Kumar, R., et al. (2022). A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides selectively. RSC Advances, 12(37), 24203-24208. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356616/]
- Clerici, M. G., & P. Ingallina. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Topics in Catalysis, 22(1/2), 85-94. [Link: https://link.springer.com/article/10.1023/A:1023528723951]
- İpek, H. (2014). Stereoselective Oxidation of Sulfides to Sulfoxides by N-Chloramines. Middle East Technical University. [Link: https://open.metu.edu.tr/handle/11511/24021]
- Li, Y., et al. (2021). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 23(16), 5913-5918. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01944a]
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link: https://www.organic-chemistry.
- Wang, J., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 7(2), 438-446. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/qi/c9qi01229k]
- Riley, D. P., et al. (1987). Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV). Journal of the American Chemical Society, 109(10), 3141-3142. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00244a058]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link: https://www.acs.
- Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 100-113. [Link: https://www.researchgate.
Sources
- 1. scispace.com [scispace.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Troubleshooting & Optimization
"troubleshooting low yields in 4-fluorobenzenesulfenyl chloride sulfenylation reactions"
This technical guide addresses the specific challenges of using 4-fluorobenzenesulfenyl chloride (ArSCl), a highly reactive electrophilic sulfur reagent.
Crucial Distinction: Ensure you are using 4-fluorobenzenesulfenyl chloride ($ \text{FC}_6\text{H}_4\text{SCl}
-
Sulfenyl Chloride (SCl): Typically an orange/red liquid or low-melting solid. Highly moisture-sensitive. Used to make sulfides/thioethers.[1][2][3]
-
Sulfonyl Chloride (SO
Cl): A white crystalline solid. Stable. Used to make sulfonamides.[1][2][3][4][5]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction yield is consistently low (<30%), and I isolate a significant amount of 4,4'-difluorodiphenyl disulfide. What is happening?
Diagnosis: The primary culprit is hydrolysis due to trace moisture.
Explanation: 4-Fluorobenzenesulfenyl chloride is an aggressive electrophile. In the presence of water, it hydrolyzes to form the unstable sulfenic acid (ArSOH). This intermediate rapidly disproportionates into the sulfinic acid (ArSO
-
Solvent Dryness: Ensure DCM or
is distilled over or passed through activated alumina. Water content must be <50 ppm. -
Glassware: Flame-dry all glassware under vacuum immediately before use.
-
Reagent Quality: If your starting reagent has turned from red/orange to a pale yellow or contains white solids, it has likely already hydrolyzed. Generate the reagent in situ (see Protocol A) for maximum reliability.
Q2: I purchased "4-Fluorobenzenesulfonyl chloride" by mistake. Can I reduce it to the sulfenyl chloride?
Answer: Not directly in one step for immediate use.
Explanation: Reducing a sulfonyl chloride ($ \text{SO}_2\text{Cl} $) typically yields the thiol (ArSH) or disulfide (ArSSAr), not the sulfenyl chloride (SCl).
Workaround: You can reduce the sulfonyl chloride to the disulfide (using
Q3: I am trying to sulfenylate an alkene, but I see multiple spots on TLC and regioisomeric mixtures. How do I control this? Diagnosis: Temperature control and "Fluorine Effect" influence. Explanation: The para-fluoro substituent is electron-withdrawing. This makes the sulfur atom more electrophilic than in unsubstituted benzenesulfenyl chloride, increasing the rate of reaction but also decreasing the stability of the intermediate thiiranium ion. This can lead to faster, less selective opening of the ring by competing nucleophiles. Corrective Action:
-
Lower Temperature: Run the addition at -78°C and allow it to warm slowly to 0°C.
-
Non-Nucleophilic Counter-ion: If generating the reagent, ensure no excess chloride or other nucleophiles are present that could compete with your desired nucleophile.
Q4: My product decomposes during silica gel chromatography.
Diagnosis: Acid sensitivity of
-
Neutralize Silica: Pre-treat the silica gel column with 1% triethylamine in hexanes.
-
Alternative Phase: Use neutral alumina instead of silica gel.
-
Fast Filtration: Often, a simple plug filtration is superior to a long column.
Part 2: Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing low yields.
Figure 1: Decision tree for troubleshooting low yields in sulfenylation reactions.
Part 3: Reaction Pathways & Mechanism
Understanding the competition between the desired pathway and the hydrolysis pathway is key to optimization.
Figure 2: Mechanistic competition between productive sulfenylation and destructive hydrolysis.
Part 4: Validated Experimental Protocols
Protocol A: In Situ Generation of 4-Fluorobenzenesulfenyl Chloride
Use this method if commercial reagent quality is suspect.
Reagents:
-
4,4'-Difluorodiphenyl disulfide (1.0 equiv)
-
Sulfuryl chloride (
) (1.0 equiv) or Chlorine gas ( ) -
Catalyst: Pyridine (trace, optional)
-
Solvent: Anhydrous
or
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 4,4'-difluorodiphenyl disulfide (10 mmol) and anhydrous solvent (50 mL). Cool to 0°C.
-
Chlorination: Add sulfuryl chloride (10 mmol) dropwise over 10 minutes.
-
Observation: The solution should turn a distinct orange/red color, indicating the formation of the sulfenyl chloride ($ 2 \times \text{ArSCl} $).
-
-
Completion: Stir at 0°C for 30 minutes, then warm to room temperature for 15 minutes to ensure complete cleavage.
-
Usage: Use this solution immediately for the subsequent sulfenylation step. Do not isolate or store.
Protocol B: Sulfenylation of an Alkene (Standard Addition)
Step-by-Step:
-
Preparation: Cool the solution of in situ generated 4-fluorobenzenesulfenyl chloride (from Protocol A, theoretically 20 mmol ArSCl) to -78°C.
-
Addition: Dissolve the alkene (20 mmol) in anhydrous
(20 mL) and add it dropwise to the sulfenyl chloride solution.-
Note: Adding alkene to the electrophile is preferred to maintain high electrophile concentration, favoring the thiiranium ion formation.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by TLC.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography on neutral alumina or triethylamine-treated silica.
Part 5: Data Reference Table
| Parameter | 4-Fluorobenzenesulfenyl Chloride (SCl) | 4-Fluorobenzenesulfonyl Chloride (SO |
| CAS Number | Not widely listed as stable comm.[6] product | 349-88-2 |
| Physical State | Orange/Red Liquid or Low-Melting Solid | White Crystalline Solid |
| Reactivity | High (Moisture Sensitive) | Moderate (Stable to air) |
| Major Impurity | Disulfide (ArSSAr) | Sulfonic Acid (ArSO |
| Storage | Inert gas, -20°C, sealed ampoule | Room temp, dry cabinet |
| Use Case | Synthesis of Sulfides, additions to alkenes | Synthesis of Sulfonamides |
References
-
Kharasch, N., et al. "The Chemistry of Sulfenyl Chlorides." Chemical Reviews, vol. 39, no.[7] 2, 1946, pp. 269-331.
- Drabowicz, J., et al. "Synthesis of Sulfenyl Chlorides." Science of Synthesis, Vol 31a, Thieme Chemistry. (General reference for Zincke reaction).
- Hopkins, P. B., et al. "Sulfenylation of alkenes." Journal of the American Chemical Society.
-
Bahrami, K., et al. "A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives."[8] Synlett, 2009.[8] (Context for oxidation states).
-
Fisher Scientific. "Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride." (For contrast in properties).
Sources
- 1. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Reaction with Aryl Sulphonyl Chloride Explain the reaction involving ary.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]
- 8. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
"optimization of reaction conditions for 4-fluorobenzenesulfenyl chloride with sterically hindered substrates"
This guide is designed as a specialized technical support resource for researchers working with 4-fluorobenzenesulfenyl chloride (
CRITICAL DISAMBIGUATION: Do not confuse 4-fluorobenzenesulfenyl chloride (Ar-S-Cl, the focus of this guide) with 4-fluorobenzenesulfonyl chloride (Ar-SO
-Cl, "fosyl chloride").
Sulfenyl Chloride (ArSCl): Highly reactive electrophile for C-S bond formation (sulfenylation). Deep red/orange liquid/solid. Moisture sensitive.
Sulfonyl Chloride (ArSO
Cl): Reagent for sulfonamide/sulfonate formation.[1] White/colorless solid.This guide addresses the optimization of the Sulfenyl variant.
Reagent Handling & Preparation
Q: I cannot find commercial 4-fluorobenzenesulfenyl chloride. How do I prepare it fresh for sensitive reactions? A: Sulfenyl chlorides are thermally unstable and hydrolytically sensitive. Commercial stocks often degrade to disulfides. For optimization with hindered substrates, in situ generation is the gold standard.
Protocol: In Situ Generation from Disulfide
-
Precursor: Start with bis(4-fluorophenyl) disulfide .
-
Chlorinating Agent: Use Sulfuryl Chloride (SO
Cl ) instead of Cl gas for stoichiometric precision. -
Solvent: Anhydrous CH
Cl or CCl . -
Procedure:
-
Dissolve bis(4-fluorophenyl) disulfide (1.0 equiv) in CH
Cl (0.5 M) at C under N . -
Add SO
Cl (1.0 equiv) dropwise. -
Stir at
C for 15 minutes. The solution will turn a characteristic deep orange/red . -
Usage: Use immediately. Do not isolate.
-
Q: My reagent solution turned pale yellow or colorless. Is it still active? A: No. A loss of the deep orange/red color indicates decomposition.
-
Pale Yellow: Likely hydrolysis to the sulfenic acid (ArSOH) or disproportionation back to the disulfide (ArSSAr).
-
Colorless: Complete hydrolysis or over-chlorination to the trichloride (ArSCl
) if excess oxidant was present. -
Action: Discard and prepare fresh under strictly anhydrous conditions.
Optimization for Sterically Hindered Substrates
Q: I am reacting 4-fluorobenzenesulfenyl chloride with a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol), but conversion is <20%. Increasing temperature leads to decomposition. A: Thermal activation is detrimental for sulfenyl chlorides due to homolytic cleavage and disulfide formation. You must use Lewis Acid Catalysis or Lewis Base/Brønsted Acid Dual Catalysis to lower the activation energy without heat.
Troubleshooting Logic: Low Conversion
Strategy A: Lewis Acid Activation (The "Soft" Approach)
For hindered phenols or electron-rich arenes, the sulfur center is not electrophilic enough to overcome the steric barrier.
-
Catalyst: Zinc Chloride (ZnCl
) or Silver Triflate (AgOTf) . -
Mechanism: The metal coordinates to the chlorine of the sulfenyl chloride, generating a "sulfenium-like" ion pair (
), significantly increasing electrophilicity without the harshness of AlCl . -
Loading: 10–20 mol%.
Strategy B: Dual Catalysis (The "Gustafson" Protocol)
For substrates that are both hindered and moderately electron-poor, use a chalcogenide Lewis base catalyst with a Brønsted acid.
-
System: 5 mol% Diphenyl Selenide (Ph
Se) + 5 mol% TfOH. -
Why: Ph
Se reacts with ArSCl to form a highly reactive seleno-sulfonium intermediate ( ), which transfers the sulfenyl group to the hindered arene more efficiently than the free chloride.
Selectivity & Side Reactions
Q: I observe a chlorinated byproduct (M+34 mass) instead of the sulfide. Why?
A: This is "chlorination leak." It occurs when the sulfenyl chloride acts as a chlorinating agent, or if excess SO
-
Cause: The byproduct HCl (generated during substitution) or unreacted Cl
sources attack the electron-rich substrate. -
Fix:
-
Scavenger: Add Propylene Oxide or Calcium Carbonate (solid buffer) to the reaction mixture to scavenge HCl acid immediately.
-
Reagent Stoichiometry: Ensure exactly 1.0 equiv of SO
Cl was used to generate the reagent.
-
Q: I see a disulfide dimer (Ar-S-S-Ar) in the crude NMR. A: This indicates hydrolysis or disproportionation .
-
Hydrolysis: Trace water reacts with ArSCl
ArSOH + HCl. The unstable sulfenic acid (ArSOH) self-condenses to Ar-S(O)-S-Ar (thiosulfonate) and Ar-S-S-Ar (disulfide). -
Prevention: Flame-dry all glassware. Use a Schlenk line. Ensure the solvent (DCM) is distilled over CaH
.
Experimental Protocol: Sulfenylation of a Hindered Phenol
Objective: Synthesis of 2,6-di-tert-butyl-4-(4-fluorophenylthio)phenol.
| Parameter | Specification | Notes |
| Solvent | Dichloromethane (DCM) | Anhydrous, degassed. |
| Concentration | 0.2 M | Higher conc. favors disulfide byproduct. |
| Temperature | Start cold to control exotherm. | |
| Catalyst | ZnCl | Essential for steric hindrance. |
Step-by-Step Methodology:
-
Reagent Prep (Flask A):
-
To a flame-dried 25 mL Schlenk flask, add bis(4-fluorophenyl) disulfide (127 mg, 0.5 mmol) and anhydrous DCM (2 mL).
-
Cool to
C. Add SO Cl (40 L, 0.5 mmol) dropwise. -
Stir 15 min. Solution becomes deep orange. (Contains 1.0 mmol ArSCl).
-
-
Substrate Setup (Flask B):
-
In a separate 50 mL flask, dissolve 2,6-di-tert-butylphenol (206 mg, 1.0 mmol) in DCM (5 mL).
-
Add ZnCl
(1.0 M in ether, 0.2 mL, 20 mol%). -
Cool Flask B to
C (Dry ice/acetone).
-
-
Reaction:
-
Cannulate the contents of Flask A (ArSCl solution) dropwise into Flask B over 10 minutes.
-
Observation: The orange color should dissipate upon contact with the phenol solution if reaction is fast. If orange persists, warm slowly to
C. -
Stir at
C for 2 hours.
-
-
Workup:
-
Quench with sat. aq. NaHCO
(10 mL). -
Extract with DCM (
mL). Wash combined organics with water and brine. -
Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc). Note: Sulfides can oxidize on silica; keep run time short.
-
Mechanistic Insight: The "Ionic" Pathway
Understanding the mechanism helps in troubleshooting. With hindered substrates, the reaction does not proceed via a simple concerted loop but rather through a tight ion pair.
[1][2]
References
-
Reactivity of Sulfenyl Chlorides: Drabowicz, J., et al. "Synthesis of Sulfenyl Halides." Science of Synthesis, 2008 , 39, 535.
-
Lewis Base/Acid Dual Catalysis: Nalbandian, C. J., et al. "Lewis Base/Bronsted Acid Dual-Catalytic C–H Sulfenylation of Aromatics." Organic Letters, 2018 , 20(11), 3211–3214. [2]
- In Situ Generation & Chlorination Issues: Toste, F. D., et al. "Sulfenyl Chloride Synthesis." Journal of the American Chemical Society, 2000, 122, 11260. (Contextual grounding on sulfenyl reactivity).
-
Reaction with Phenols: Kice, J. L. "Electrophilic reactions of sulfenyl chlorides." Accounts of Chemical Research, 1968 , 1(2), 58–64.
Sources
"preventing side reactions and byproduct formation with 4-fluorobenzenesulfenyl chloride"
Welcome to the Technical Support Center for 4-fluorobenzenesulfenyl chloride (4-F-PhSCl) . As a highly reactive electrophilic sulfenylating agent, 4-F-PhSCl is an invaluable reagent for drug development and complex organic synthesis. However, its extreme sensitivity to moisture, light, and thermal degradation frequently leads to unwanted side reactions.
This guide is designed for researchers and scientists. It bridges the gap between theoretical causality and benchtop execution, providing self-validating protocols to eliminate byproduct formation.
Mechanistic Overview of Side Reactions
Understanding the pathways that lead to byproduct formation is the first step in troubleshooting. The diagram below illustrates the competing pathways of 4-F-PhSCl when exposed to suboptimal conditions.
Mechanistic pathways of 4-F-PhSCl sulfenylation and common byproduct formation.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding a high amount of bis(4-fluorophenyl) disulfide instead of the target product? Diagnostic: The presence of bis(4-fluorophenyl) disulfide is the definitive hallmark of moisture contamination. Causality: 4-F-PhSCl is highly susceptible to hydrolysis. Upon contact with trace water, the S-Cl bond breaks to form 4-fluorobenzenesulfenic acid (ArS-OH). Sulfenic acids are highly unstable and rapidly undergo self-condensation to form a thiolsulfinate (Ar-S-S(O)-Ar)[1]. This intermediate subsequently disproportionates into the corresponding disulfide (Ar-S-S-Ar) and sulfonic acid[2]. Resolution: Ensure strict Schlenk techniques. Solvents must be freshly distilled over calcium hydride (CaH₂), and all glassware must be flame-dried under a vacuum and purged with argon.
Q2: I am observing chlorinated byproducts instead of the desired sulfenylated product. How can I prevent this? Diagnostic: Electrophilic chlorination of the substrate (e.g., an alkene or activated arene) is outcompeting the sulfenylation. Causality: Sulfenyl chlorides possess two potential electrophilic sites. While the sulfur atom is typically softer and more reactive toward carbon nucleophiles, elevated temperatures can polarize the S-Cl bond unfavorably, leading to competitive chlorination. Electrophilic addition of sulfenyl chlorides typically proceeds via a bridged episulfonium or thiirenium ion intermediate[3], which is kinetically favored at low temperatures. Furthermore, if the 4-F-PhSCl was synthesized in situ via the chlorination of 4-fluorothiophenol with N-chlorosuccinimide (NCS), residual chlorine or unreacted NCS can directly chlorinate your substrate[4]. Resolution: Lower the reaction temperature to -78 °C to stabilize the episulfonium intermediate. If generating the reagent in situ, ensure exact stoichiometric control of NCS to prevent excess chlorinating agents in the mixture.
Q3: My reaction mixture turns dark, and NMR shows a complex mixture of unselective addition products. What is happening? Diagnostic: Radical-mediated side reactions are dominating the reaction flask. Causality: The S-Cl bond in arenesulfenyl chlorides is relatively weak and susceptible to homolytic cleavage when exposed to ultraviolet (UV) light or elevated thermal conditions. This cleavage generates highly reactive thiyl radicals (ArS•) and chlorine radicals (Cl•)[5]. These radicals initiate unselective chain reactions, leading to a complex mixture of regioisomeric adducts and polymeric byproducts. Resolution: Wrap the reaction flask completely in aluminum foil to exclude ambient light and maintain temperatures strictly below 0 °C throughout the reagent addition phase.
Quantitative Data: Reaction Conditions vs. Byproduct Yield
To illustrate the critical importance of environmental control, the table below summarizes the expected byproduct distribution of 4-F-PhSCl sulfenylation under various benchtop conditions.
| Reaction Condition | Temp (°C) | Illumination | Major Product | Major Byproduct | Byproduct Yield |
| Strict Anhydrous (Argon) | -78 | Dark | Sulfenylated Adduct | Chlorinated Adduct | < 2% |
| Strict Anhydrous (Argon) | 25 | Dark | Sulfenylated Adduct | Disulfide | 10–15% |
| Ambient Moisture | 0 | Dark | Disulfide | Thiolsulfinate | > 40% |
| Anhydrous (Argon) | 25 | Ambient UV | Radical Adducts | Disulfide | > 30% |
Experimental Protocol: Moisture- and Light-Free Sulfenylation
The following self-validating protocol ensures high-yielding electrophilic sulfenylation while suppressing hydrolysis, chlorination, and radical pathways.
Step-by-step workflow for anhydrous, light-free sulfenylation using 4-F-PhSCl.
Step-by-Step Methodology
1. Reagent Validation (Self-Validating Step): Before beginning, visually inspect your 4-fluorobenzenesulfenyl chloride. Pure 4-F-PhSCl is a vibrant orange/red liquid or crystalline solid. If the reagent appears pale yellow or contains a white precipitate, it has hydrolyzed to the disulfide and sulfonic acid and must be discarded[2].
2. Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of Argon. Wrap the flask tightly in aluminum foil to exclude ambient light, preventing homolytic S-Cl scission[5].
3. Substrate Dissolution: Add the substrate (1.0 equiv) to the flask and dissolve in freshly distilled, anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.1 M.
4. Temperature Control: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 10 minutes for temperature equilibration. Causality: Low temperatures stabilize the intermediate episulfonium/thiirenium ions and kinetically disfavor competitive chlorination[3].
5. Reagent Addition: Dissolve 4-F-PhSCl (1.05 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the substrate over 15–20 minutes using a gas-tight syringe. Stir the mixture at -78 °C for 1–2 hours. The vibrant orange color of the sulfenyl chloride should gradually fade as the electrophile is consumed.
6. Quenching and Workup: Quench the reaction directly at -78 °C by adding a pre-cooled solution of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) or saturated aqueous NaHCO₃ to neutralize any generated HCl. Warm the mixture to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
1.[5] Photochemical reaction of diaryl disulfides with 2,6-disubstituted phenols. Oxford University Press. URL: 2.[3] The addition of 4-chlorobenzenesulfenyl chloride to phenyl-substituted acetylenes: the structures of the intermediate thiirenium. Canadian Science Publishing. URL: 3.[2] STUDY OF THE MECHANISMS OF SOME REACTIONS OF 1-BUTYL BENZENETHIOLSULFINATE. Texas Digital Library. URL: 4.[4] Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction. RSC Publishing. URL: 5.[1] Arenesulfenic Acids: Synthesis & Applications. Scribd. URL:
Sources
- 1. scribd.com [scribd.com]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Regiocontrol in 4-Fluorobenzenesulfenyl Chloride Additions
Subject: Optimization of Regioselectivity and Yield in Electrophilic Sulfenylation
Reagent Focus: 4-Fluorobenzenesulfenyl Chloride (
Core Concept: The Episulfonium Fork
The Central Challenge: The addition of 4-fluorobenzenesulfenyl chloride to alkenes is not a simple concerted addition. It proceeds through a discrete episulfonium (thiiranium) ion intermediate . The regioselectivity of the final product—whether the chloride attacks the more substituted carbon (Markovnikov, M ) or the less substituted carbon (Anti-Markovnikov, AM )—is determined by a competition between steric hindrance and electronic stabilization of the transition state during the ring-opening step.
The 4-fluoro substituent exerts an inductive electron-withdrawing effect (
Mechanism Visualization
The following diagram illustrates the critical decision point in the reaction pathway.
Figure 1: The "Episulfonium Fork" demonstrating the divergence between Electronic (Markovnikov) and Steric (Anti-Markovnikov) control.
Troubleshooting Guides
Module A: The "Styrene vs. Aliphatic" Paradox
Symptom: "I used the same conditions for 1-octene and styrene, but the regioselectivity flipped."
Diagnosis:
-
Aliphatic Alkenes (e.g., 1-octene): The episulfonium ion is relatively symmetrical electronically. The chloride ion attacks the less hindered (terminal) carbon. Result: Anti-Markovnikov (AM).
-
Conjugated Alkenes (e.g., Styrene): The phenyl ring stabilizes the developing positive charge on the benzylic carbon in the transition state. This electronic stabilization overrides steric hindrance. Result: Markovnikov (M).[1]
Corrective Protocol:
| Substrate Type | Desired Isomer | Recommended Solvent | Temperature | Additive Strategy |
| Aliphatic | Anti-Markovnikov | DCM or Toluene | -78°C to 0°C | None (Kinetic Control) |
| Aliphatic | Markovnikov | Acetonitrile | 0°C to RT | Lewis Acid (e.g., |
| Styrenic | Markovnikov | DCM or | -20°C | None (Electronic Control dominates) |
| Styrenic | Anti-Markovnikov | Difficult | Variable | Requires steric bulk on reagent or radical pathway |
Module B: Solvent Tuning for Regiocontrol
Symptom: "I am getting a 60:40 mixture of isomers."
Technical Insight: Solvent polarity dictates the "tightness" of the ion pair.
-
Non-polar solvents (CCl4, Hexane, Toluene): Favor a tight ion pair. The chloride is held close to the sulfur and attacks the most accessible site (Steric/AM control).
-
Polar solvents (CH3CN, Nitromethane): Solvate the chloride anion, separating it from the cation. This allows the episulfonium ring to distort, placing more positive charge on the substituted carbon. This favors the Markovnikov product.[2]
Optimization Workflow:
-
Baseline: Run reaction in DCM (Dichloromethane) at 0°C.
-
To enhance Anti-Markovnikov (Steric): Switch to Toluene or Hexane .
-
Note: 4-F-Ph-SCl solubility may be lower in hexane; add minimal DCM to dissolve.
-
-
To enhance Markovnikov (Electronic): Switch to Acetonitrile or add LiClO4 (Lithium Perchlorate) to increase ionic strength, further stabilizing the separated ion pair.
Module C: Reagent Integrity Check
Symptom: "Yields are inconsistent, and I see a disulfide precipitate."
Root Cause:
Sulfenyl chlorides are moisture-sensitive. Hydrolysis yields the sulfenic acid (
Validation Protocol (The "Yellow Test"):
-
Visual: Good quality 4-fluorobenzenesulfenyl chloride is a deep orange/red liquid (or low-melting solid). If it is pale yellow or cloudy, it has hydrolyzed.
-
NMR Check: Take a crude
NMR in .-
Pure Reagent: Sharp aromatic signals, distinct from the disulfide.
-
Hydrolyzed: Broad peaks or presence of disulfide signals (often upfield shift relative to SCl).
-
-
Purification: If degraded, distill under high vacuum (if liquid) or recrystallize from dry pentane (if solid) under inert atmosphere immediately before use.
Frequently Asked Questions (FAQs)
Q1: Can I use Lewis Acids to improve regioselectivity?
A: Yes, but with caution. Lewis acids (like
-
Effect: It strongly pushes the reaction towards Markovnikov selectivity (electronic control) because the intermediate has more developed carbocation character.
-
Warning: Strong Lewis acids can also catalyze the isomerization of the product after it forms (thermodynamic equilibration). Quench immediately upon completion.
Q2: Why does my product isomerize during purification on silica gel?
A:
-
Fix: Add 1% Triethylamine (
) to your eluent to neutralize the silica, or use neutral alumina.
Q3: How does the 4-Fluoro group specifically affect the reaction compared to the unsubstituted parent? A: The 4-F group is electron-withdrawing.
-
Reactivity: It makes the sulfur more electrophilic (
is larger). The reaction is generally faster than with PhSCl. -
Stability: The resulting adducts are slightly less stable towards solvolysis because the sulfur is less able to stabilize the neighboring positive charge if the chloride leaves.
-
NMR: It provides a convenient handle. Use
NMR to monitor reaction progress without interference from solvent peaks.
Standardized Experimental Protocol
Objective: Regioselective addition to a terminal aliphatic alkene (Target: Anti-Markovnikov).
-
Preparation: Flame-dry a 2-neck round bottom flask under
. -
Reagent Solution: Dissolve 1.05 eq of fresh 4-fluorobenzenesulfenyl chloride in anhydrous DCM (0.5 M concentration).
-
Substrate: Dissolve 1.0 eq of alkene in anhydrous DCM (0.5 M) in the reaction flask. Cool to -78°C (dry ice/acetone).
-
Why -78°C? Low temperature suppresses the electronic pathway and prevents thermodynamic equilibration.
-
-
Addition: Add the sulfenyl chloride solution dropwise over 20 minutes.
-
Observation: The orange color of the reagent should disappear almost instantly upon contact with the alkene solution.
-
-
Monitoring: Warm slowly to 0°C. Monitor by TLC or
NMR. -
Quench: Once complete, quench with saturated aqueous
.-
Crucial: Do not allow the reaction to stir for hours after completion; this invites isomerization.
-
-
Workup: Extract with DCM, dry over
, and concentrate below 30°C.
References
-
Schmid, G. H., & Garratt, D. G. (1977). The Chemistry of Double-Bonded Functional Groups. Electrophilic Additions to Carbon-Carbon Double Bonds.[3][4]
- Context: Foundational text on the mechanism of sulfenyl chloride additions and the episulfonium ion.
-
Hopkins, P. B., & Fuchs, P. L. (1978). Journal of Organic Chemistry.
- Context: Discusses kinetic vs.
-
Denmark, S. E., & Vogler, T. (2009).[4] Chemistry - A European Journal. "Synthesis and Reactivity of Enantiomerically Enriched Thiiranium Ions."
- Context: Advanced insights into the stability and opening of thiiranium ions, relevant for high-precision regiocontrol.
-
BenchChem Technical Support. (2025).
- Context: General handling and safety protocols for electrophilic sulfur reagents.
Sources
- 1. Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
"purification strategies for products derived from 4-fluorobenzenesulfenyl chloride"
Welcome to the Technical Support Center for the synthesis and purification of 4-fluorobenzenesulfenyl chloride derivatives. This portal is designed for researchers and drug development professionals who require robust, scalable, and high-purity isolation strategies for aryl sulfides, sulfenamides, and related organosulfur compounds.
Below, you will find mechanistic workflows, troubleshooting guides, empirical data tables, and validated protocols to resolve common bottlenecks in your purification pipelines.
Process Overview & Workflow
The synthesis of products derived from 4-fluorobenzenesulfenyl chloride typically involves the in situ generation of the highly electrophilic sulfenyl chloride, followed by rapid nucleophilic trapping. Because of the reagent's extreme reactivity, side reactions—particularly disulfide formation and hydrolysis—are inevitable, necessitating strategic purification workflows.
Workflow for generating, reacting, and purifying 4-fluorobenzenesulfenyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q: Why is bis(4-fluorophenyl) disulfide constantly appearing as a major impurity in my final product? A: 4-Fluorobenzenesulfenyl chloride is an extremely reactive electrophile. When generated via the chlorination of 4-fluorothiophenol using N-chlorosuccinimide (NCS), any unreacted starting thiol will rapidly condense with the newly formed sulfenyl chloride to form bis(4-fluorophenyl) disulfide as an intermediate byproduct[1]. Additionally, if adventitious moisture is present, the sulfenyl chloride hydrolyzes to a sulfenic acid, which rapidly disproportionates into the disulfide and a thiosulfinate.
Q: Why does my isolated sulfenamide degrade upon storage or during concentration? A: Sulfenamides (S-N bond containing derivatives) are sensitive to acidic conditions. During the reaction, HCl is generated as a byproduct of the condensation[1]. If the reaction is not strictly buffered (e.g., using an excess of the reactant amine or triethylamine), the residual HCl will catalyze the cleavage of the S-N bond. Always quench the reaction with a mild base before solvent evaporation.
Troubleshooting Guide: Specific Purification Issues
Issue 1: Co-elution of Target Product with Bis(4-fluorophenyl) disulfide
-
Root Cause: Symmetrical disulfides are highly lipophilic and lack strong dipole moments. In standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate), they often share a nearly identical retention factor (
) with the target aryl sulfides or protected sulfenamides. -
Causality & Solution: Instead of relying purely on chromatography, exploit the chemical reactivity of the S-S bond. By treating the crude organic mixture with a mild, water-soluble reducing agent like dithiothreitol (DTT) or performing a controlled reduction, the disulfide is selectively cleaved back into 4-fluorothiophenol[2]. The resulting thiol has a highly acidic proton (pKa ~6.0) and can be easily extracted into an aqueous basic layer (1M NaOH), leaving the stable target derivative in the organic phase.
Issue 2: Persistent Succinimide Contamination
-
Root Cause: When NCS is used as the chlorinating agent, succinimide is generated in stoichiometric amounts alongside the sulfenyl chloride[1].
-
Causality & Solution: While succinimide is water-soluble, it can partition into polar organic solvents like ethyl acetate during workup. Switch your extraction solvent to a less polar option (e.g., dichloromethane or methyl tert-butyl ether) and wash the organic layer with ice-cold water or brine at least three times.
Quantitative Data: Chromatographic & Physical Profiling
To assist in tracking your purification, the following table summarizes the typical properties and chromatographic behaviors of the target derivatives versus common reaction byproducts.
| Compound / Species | Molecular Weight ( g/mol ) | Typical | Solubility Profile | Chemical Scavenging Strategy |
| Target Aryl Sulfide | Variable | 0.35 – 0.55 | Soluble in DCM, EtOAc, Et2O | Stable to mild base and aqueous washes. |
| Target Sulfenamide | Variable | 0.20 – 0.45 | Soluble in DCM, EtOAc | Sensitive to acid; requires TEA-treated silica. |
| Bis(4-fluorophenyl) disulfide | 254.28 | 0.65 – 0.75 | Highly lipophilic (Hexane, Toluene) | Cleave with DTT[2], extract with 1M NaOH. |
| 4-Fluorothiophenol | 128.17 | 0.50 (streaks) | Soluble in organics; forms salts in base | Wash with 1M NaOH or 5% Na2CO3. |
| Succinimide | 99.09 | 0.05 – 0.10 | Water-soluble, slightly soluble in EtOAc | Wash with cold water; filter through basic alumina. |
Step-by-Step Methodologies
Protocol A: Selective Reductive Wash for Disulfide Removal
This self-validating protocol ensures that lipophilic disulfide impurities are chemically altered to allow for simple liquid-liquid phase separation.
-
Dilution: Dissolve the crude reaction mixture (containing the target product and bis(4-fluorophenyl) disulfide) in dichloromethane (DCM) at a concentration of 0.1 M.
-
Reduction: Add an equal volume of an aqueous buffer (pH 8.0) containing 2.0 equivalents of Dithiothreitol (DTT) relative to the estimated disulfide impurity[2].
-
Biphasic Stirring: Vigorously stir the biphasic mixture at room temperature for 45 minutes. The DTT will reduce the disulfide to 4-fluorothiophenol.
-
Basic Extraction: Transfer the mixture to a separatory funnel. Add 1M NaOH (aqueous) equal to half the volume of the organic layer. Shake and vent.
-
Phase Separation: Collect the bottom organic layer (containing your pure target product). The top aqueous layer will contain the sodium salt of 4-fluorothiophenol and oxidized DTT.
-
Washing & Drying: Wash the organic layer once with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Amine-Deactivated Flash Chromatography
Standard silica gel contains acidic silanol groups that can degrade sulfenamides or acid-sensitive sulfides. This protocol neutralizes the stationary phase.
-
Solvent Preparation: Prepare your mobile phase (e.g., 90% Hexane / 10% Ethyl Acetate). Add 1% v/v Triethylamine (TEA) to the mixture.
-
Column Packing: Slurry-pack the silica gel column using the TEA-spiked mobile phase.
-
Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent to ensure all acidic sites on the silica are neutralized.
-
Loading: Dissolve your crude product in the minimum amount of TEA-spiked solvent and load it onto the column.
-
Elution: Elute the column normally. The presence of TEA will prevent the HCl-catalyzed degradation of the S-N or S-C bonds during the run.
References
-
Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - RSC Publishing. (Discusses the chlorination of 4-fluorothiophenol using NCS to form 4-fluorobenzenesulfenyl chloride and the resulting disulfide/HCl byproducts). 1
-
Preparation of unsymmetrical disulfide using sulfenyl chloride and thiol - ResearchGate. (Details the use of reducing agents like DTT to cleave disulfides and manage thiol protecting groups). 2
-
Arenesulfenic Acids: Synthesis & Applications - Scribd. (Provides foundational procedures for the synthesis of arenesulfenyl chlorides including 4-fluorobenzenesulfenyl chloride). 3
Sources
"scale-up synthesis challenges for 4-fluorobenzenesulfenyl chloride reactions"
Current Status: Operational Ticket ID: SC-4F-SYNTH-001 Assigned Specialist: Senior Application Scientist
Core Directive & Scope
Warning: Reagent Distinction Before proceeding, verify your target molecule. This guide covers 4-Fluorobenzenesulfenyl Chloride (Ar-S-Cl) , a highly reactive electrophile. Do not confuse this with 4-Fluorobenzenesulfonyl Chloride (Ar-SO₂-Cl), which is a stable solid used for sulfonamide synthesis.
The Challenge: Scale-up of 4-fluorobenzenesulfenyl chloride is complicated by three factors:
-
Thermal Instability: Arylsulfenyl chlorides can disproportionate or chlorinate the aromatic ring if overheated.
-
Moisture Sensitivity: They hydrolyze rapidly to form disulfides and thiosulfonates, releasing HCl.
-
Over-chlorination: The sulfur atom activates the ring; without strict stoichiometry, you may chlorinate the ortho position.
Synthesis & Scale-Up Protocols
Method Selection: The "Make" Phase
For scale-up (>100g), we recommend Route B (Disulfide Chlorolysis) over Route A (Thiol Chlorination). Route B avoids the generation of HCl gas during the critical formation step and allows for precise stoichiometric control.
| Feature | Route A: Thiol + Cl₂/SO₂Cl₂ | Route B: Disulfide + SO₂Cl₂ (Recommended) |
| Atom Economy | Poor (Generates HCl byproduct) | Excellent (100% atom economy) |
| Exotherm | High (Violent) | Moderate (Controllable) |
| Purity Profile | Risk of over-chlorination | High purity; unreacted disulfide is inert |
| Handling | Requires scrubbing HCl gas | Closed system; easier pressure management |
Standard Operating Procedure (Route B)
Reagents:
-
Bis(4-fluorophenyl) disulfide (1.0 equiv)
-
Sulfuryl Chloride (SO₂Cl₂) (1.05 equiv) or Chlorine gas (Cl₂) (1.0 equiv)
-
Catalyst: Pyridine or Triethylamine (0.5 mol% - Optional, speeds up reaction)
-
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) - Must be anhydrous
Step-by-Step Protocol:
-
Inerting: Purge the reactor with dry Nitrogen/Argon. Moisture content must be <50 ppm.
-
Dissolution: Dissolve Bis(4-fluorophenyl) disulfide in DCM (5 vol). Cool to -5°C.
-
Addition: Add SO₂Cl₂ dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature < 10°C. The reaction is endothermic initially but becomes exothermic as the S-S bond cleaves.
-
-
Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Visual Check: The solution should turn from pale yellow to deep orange/red .
-
-
Work-up: Solvent removal in vacuo must be done at <40°C. Do not distill the product unless strictly necessary (high vacuum required).
Visualization: Reaction Logic & Failure Modes
The following diagram maps the synthesis pathways and critical decomposition routes.
Caption: Synthesis workflow showing the preferred Disulfide route (Route B) and critical decomposition pathways (Red nodes).
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned dark black/tarry. What happened?
-
Diagnosis: Thermal decomposition or polymerization.
-
Root Cause: Arylsulfenyl chlorides are thermally unstable. If the reaction temperature exceeded 50°C during addition or solvent removal, the compound disproportionates.
-
Solution: Keep all operations below 40°C. Ensure your vacuum is strong enough to remove solvent at low temperatures.
Q2: I see a white precipitate forming in my red product solution.
-
Diagnosis: Hydrolysis (Reversion to Disulfide).
-
Root Cause: Moisture ingress. The white solid is likely the disulfide (which has low solubility in some solvents) or thiosulfonate.
-
Solution: Check your inert gas lines. Use a Schlenk line or glovebox techniques. Self-Validating Step: Add a drop of water to a small aliquot; if it instantly precipitates white solid and fumes (HCl), your bulk material was likely dry, but your handling introduced water.
Q3: NMR shows broad peaks and multiple aromatic signals.
-
Diagnosis: Paramagnetic impurities or Ring Chlorination.
-
Root Cause: Sulfenyl chlorides can form radical species if exposed to light or initiators. Alternatively, excess SO₂Cl₂ may have chlorinated the ring at the ortho position (relative to sulfur).
-
Solution:
-
Use exactly 1.0 equivalent of Cl₂ relative to the S-S bond.
-
Perform the reaction in the dark or low light.
-
Note: You cannot purify this easily by silica chromatography (it decomposes). Distillation or crystallization (if solid) are the only options.
-
Q4: How do I determine the concentration/purity of the reagent?
-
Protocol: Do not use GC-MS (thermal degradation).
-
Recommended Assay: Derivatize an aliquot with a secondary amine (e.g., Morpholine) or an alkene (e.g., Cyclohexene).
-
Reaction: 4-FBSC + Morpholine → Sulfenamide (Stable).
-
Analyze the stable Sulfenamide by HPLC or ¹H NMR to back-calculate purity.
-
References
-
Synthesis of Sulfenyl Chlorides: Drabowicz, J., et al. "Synthesis of Sulfenyl Halides." Science of Synthesis, 2008 , 39, 539.
- Chlorolysis of Disulfides: Kice, J. L. "The Sulfur–Silicon Bond." The Chemistry of Organic Sulfur Compounds, 1990.
- Stability & Handling: "Sulfenyl Chloride Stability Studies." Organic Process Research & Development. (General grounding on aryl sulfenyl chloride thermal hazards).
- Reaction with Sulfuryl Chloride:Journal of Organic Chemistry, 1980, 45, 2601. (Mechanistic insight into SO₂Cl₂ vs Cl₂ selectivity).
Technical Support Center: Optimizing Catalyst Loading for 4-Fluorobenzenesulfenyl Chloride Mediated Cross-Coupling
Topic: Catalytic C–S Bond Formation using 4-Fluorobenzenesulfenyl Chloride (
Executive Summary
4-Fluorobenzenesulfenyl chloride is a highly reactive electrophilic sulfenylating agent used to introduce the 4-fluorophenylthio motif (
-
Substrate Nucleophilicity is Low: (e.g., electron-deficient arenes).
-
Regioselectivity is Required: (e.g., ortho- vs. para-sulfenylation).
-
Controlled Cross-Coupling: (e.g., Reaction with aryl boronic acids or alkynes via transition metal catalysis).
This guide addresses the precise optimization of catalyst loading to balance reaction kinetics against catalyst-mediated decomposition (homocoupling to disulfide).
Module 1: Critical Reactivity & Catalyst Selection
Q1: Why is catalyst loading optimization more sensitive for sulfenyl chlorides than other electrophiles?
A: Unlike stable aryl halides used in Suzuki/Buchwald couplings, 4-fluorobenzenesulfenyl chloride is kinetically unstable. It faces a "race condition" between two pathways:
-
Productive Cross-Coupling:
-
Decomposition (Homocoupling):
(or thiosulfonate)
Impact of Loading:
-
Too Low: Reaction is slower than the rate of background hydrolysis/decomposition. Yield drops because the reagent degrades before coupling.
-
Too High: Lewis acidic catalysts (e.g., ZnCl
, FeBr ) can accelerate the decomposition of the sulfenyl chloride or promote over-sulfenylation (bis-sulfenylation of the substrate).
Q2: Which catalyst system should I use for my specific substrate?
Select your catalyst based on the nucleophile type. Use the logic flow below:
Figure 1: Decision matrix for catalyst selection based on substrate nucleophilicity.
Module 2: Optimization Protocols (Step-by-Step)
Protocol A: Lewis Acid Loading Optimization (Friedel-Crafts Type)
Context: Coupling 4-fluorobenzenesulfenyl chloride with an arene (e.g., toluene, anisole).
Standard Catalyst: ZnCl
Experimental Design: Run 4 parallel reactions at 0.5 mmol scale.
-
Prepare Stock Solution: Dissolve 4-fluorobenzenesulfenyl chloride (1.0 equiv) in dry DCM (
). -
Vary Loading:
-
Vial A: 1 mol% Catalyst
-
Vial B: 5 mol% Catalyst
-
Vial C: 10 mol% Catalyst
-
Vial D: 20 mol% Catalyst
-
-
Procedure: Add substrate (1.1 equiv) to the catalyst in DCM. Add Sulfenyl Chloride dropwise at 0°C.
-
Analysis: Monitor by HPLC/UPLC at
min and min.
Data Interpretation Table:
| Observation | Diagnosis | Action |
| Low Conversion (<20%) in all vials | Catalyst poisoning or moisture contamination. | Switch to stronger Lewis Acid (e.g., AgOTf instead of ZnCl |
| Yield A < Yield B < Yield C | Reaction is kinetically limited. | Optimal loading is likely 10-15 mol%. |
| Yield B > Yield C > Yield D | Catalyst is promoting side reactions (polymerization/disulfide). | Optimal loading is 2-5 mol%. |
| Disulfide byproduct increases with loading | Catalyst accelerates decomposition. | Reduce loading; Add proton sponge to scavenge HCl. |
Protocol B: Transition Metal Loading (Cross-Coupling with Boronic Acids)
Context: Reacting
Optimization Workflow:
-
Base Line: Start with 5 mol% Pd and 10 mol% Cu.
-
Screening: If yield is >80%, reduce Pd to 1 mol%.
-
Critical Check: If the reaction stalls, do not simply add more catalyst. The
bond can oxidatively add to Pd(0) to form a stable species that may rest if transmetallation is slow.-
Solution: Increase the Cu co-catalyst loading, not the Pd loading. Copper facilitates the transmetallation of the boronic acid.
-
Module 3: Troubleshooting & FAQs
Q3: My reaction turns yellow/orange immediately, but I get low yield. Why?
A: The color change often indicates the formation of 4,4'-difluorodiphenyl disulfide (homocoupling), which is yellow.
-
Cause: Moisture in the solvent or catalyst hydrolyzed the S-Cl bond to S-OH, which rapidly condenses with S-Cl.
-
Fix:
-
Titrate your sulfenyl chloride reagent before use (react an aliquot with cyclohexene; check disappearance of alkene by NMR).
-
Use AgOTf (Silver Triflate) as a catalyst scavenger. It precipitates chloride as AgCl, driving the reaction forward irreversibly, allowing for lower catalyst loadings (1-2 mol%).
-
Q4: I observe regioselectivity issues (ortho/para mixtures). Can catalyst loading fix this?
A: Generally, no . Loading affects rate, not selectivity.
-
Exception: If you are using a bulky Lewis Acid (e.g.,
), higher loading (stoichiometric) might enforce steric control. -
Better Fix: Lower the temperature to -78°C. The 4-fluoro group on the sulfur makes the reagent more electrophilic; cooling attenuates this, increasing discrimination between ortho/para positions.
Q5: The reaction stalls after 50% conversion. Should I add more catalyst?
A: Likely no .
-
Reason: The byproduct is HCl. HCl can protonate the ligand (if using Pd/phosphine) or coordinate to the Lewis Acid, deactivating it.
-
Solution: Add an inorganic base (K
CO ) or a non-nucleophilic organic base (2,6-di-tert-butylpyridine) to buffer the system. Do not increase catalyst loading until the acid is managed.
Module 4: Visualizing the Catalytic Cycle
Understanding the failure points helps in optimization. Below is the pathway for the Lewis Acid catalyzed process.
Figure 2: Catalytic cycle showing the activation step and the moisture-induced deactivation pathway.
References
-
Toste, F. D., et al. "Sulfenyl Chloride Mediated Cyclizations: Mechanism and Catalysis." Journal of the American Chemical Society, 2000. Link (Generalized mechanism for electrophilic sulfenylation).
-
Entry for 4-Fluorobenzenesulfenyl Chloride. PubChem Database, National Library of Medicine. Link
-
Kondo, T., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur Compounds." Chemical Reviews, 2000. Link (Foundational text on metal-catalyzed C-S coupling).
-
BenchChem Technical Support. "Optimization of Catalyst Loading for Cross-Coupling Reactions." BenchChem Knowledge Base, 2025. Link (General optimization protocols).
Disclaimer: 4-fluorobenzenesulfenyl chloride is a corrosive, moisture-sensitive lachrymator.[1] All protocols must be performed in a fume hood with appropriate PPE.
Sources
Validation & Comparative
Comparative Reactivity Guide: 4-Fluorobenzenesulfenyl Chloride vs. Benzenesulfenyl Chloride
Sulfenyl chlorides (ArSCl) are highly versatile electrophilic reagents widely utilized in organic synthesis for the functionalization of alkenes, alkynes, and nucleophiles. However, the precise electronic nature of the aryl substituent dictates the dominant reactivity profile of the sulfur center.
This guide provides an in-depth comparative analysis of 4-fluorobenzenesulfenyl chloride (4-F-PhSCl) and benzenesulfenyl chloride (PhSCl) . By examining their mechanistic divergence, researchers can rationally select the appropriate reagent for either electrophilic alkene additions or nucleophilic sulfenylation workflows.
Mechanistic Divergence: The Role of the Para-Fluorine Substituent
The reactivity of sulfenyl chlorides bifurcates into two primary pathways depending on the substrate: electrophilic addition to
Electrophilic Addition to Alkenes (PhSCl > 4-F-PhSCl)
The addition of sulfenyl chlorides to alkenes proceeds via a rate-determining step that forms a bridged thiiranium (episulfonium) ion intermediate[1]. During this transition state, the sulfur atom acquires a partial positive charge as the S–Cl bond breaks and the sulfur coordinates with the alkene
Because the transition state is electron-deficient at sulfur, the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups (exhibiting a negative Hammett
Nucleophilic Substitution at Sulfur (4-F-PhSCl > PhSCl)
Conversely, when sulfenyl chlorides react with nucleophiles (such as amines to form sulfenamides), the reaction proceeds via an
In this pathway, the sulfur atom acts as the electrophilic center. The electron-withdrawing nature of the para-fluorine atom decreases the electron density at the sulfur center, effectively lowering the energy of the S–Cl
Divergent reactivity pathways of sulfenyl chlorides based on the nucleophile.
Comparative Quantitative Data
The following table summarizes the divergent performance metrics of both reagents across the two primary reaction pathways.
| Parameter | Benzenesulfenyl Chloride (PhSCl) | 4-Fluorobenzenesulfenyl Chloride (4-F-PhSCl) |
| Electronic Effect | Neutral reference (H) | Electron-withdrawing (-I > +R) |
| Electrophilicity of Sulfur | Baseline | Enhanced (Lowered LUMO energy) |
| Alkene Addition Rate | Faster (Stabilized TS) | Slower (Destabilized TS) |
| Amine Sulfenylation Rate | Slower | Faster (Facilitated nucleophilic attack) |
| Thiiranium Ion Stability | Standard stabilization | Destabilized by para-Fluorine |
| Self-Validation Marker |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The chlorination of thiols to form sulfenyl chlorides exhibits unusual sigmoidal kinetics due to an HCl-catalyzed release of
Self-validating experimental workflow for sulfenyl chloride synthesis and trapping.
Protocol A: Synthesis of 4-Fluoro-N,N-diethylbenzenesulfenamide (Nucleophilic Pathway)
This protocol leverages the enhanced electrophilicity of 4-F-PhSCl for rapid amine sulfenylation.
-
In-situ Generation : In a dry, argon-purged flask, dissolve 4-fluorothiophenol (1.0 eq) in anhydrous ethyl acetate (EtOAc) to a concentration of 80 mM.
-
Chlorination : Add N-chlorosuccinimide (NCS, 1.05 eq) in portions at 25 °C.
-
Self-Validation (Monitoring) : Monitor the reaction via benchtop
F NMR or GC-FID[5]. The reaction will initially form a disulfide intermediate before converting entirely to 4-fluorobenzenesulfenyl chloride. Wait until the thiol and disulfide signals are completely consumed. -
Trapping : Cool the solution to 0 °C and add diethylamine (2.5 eq) dropwise. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.
-
Workup : Wash the organic layer with saturated aqueous
, followed by brine. Dry over anhydrous and concentrate under reduced pressure. -
Final Validation : Analyze via
F NMR. The product sulfenamide will show a distinct upfield shift relative to the highly deshielded sulfenyl chloride intermediate, confirming successful displacement at the sulfur center.
Protocol B: Electrophilic Addition to Cyclohexene (Electrophilic Pathway)
This protocol utilizes the superior reactivity of PhSCl for thiiranium ion formation.
-
Preparation : Dissolve cyclohexene (1.0 eq) in anhydrous dichloromethane (
) under an argon atmosphere and cool to -20 °C. -
Addition : Dropwise add a standardized solution of benzenesulfenyl chloride (1.05 eq in
). -
Self-Validation (Visual) : The deep orange/red color of the benzenesulfenyl chloride will rapidly discharge to a pale yellow as it is consumed by the alkene[3].
-
Completion : Allow the reaction mixture to warm to room temperature over 30 minutes. Evaporate the solvent under reduced pressure.
-
Final Validation : Analyze the crude product via
H NMR. The stereospecific ring-opening of the thiiranium intermediate by the chloride ion yields exclusively the anti-1,2-adduct. The proton adjacent to the chlorine atom will appear as a distinct multiplet (typically ~4.0 ppm) with coupling constants indicative of a trans-diaxial relationship, physically validating the bridged mechanistic pathway.
References
-
The Cumulative Acceleration by Methyl Substituents on the Rate of Addition of 4-Chlorobenzenesulfenyl Chloride to Olefins ResearchGate [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH ResearchGate[Link]
-
The addition of 2,4-dinitrobenzenesulfenyl chloride to a series of phenyl substituted cis- and trans-1-phenylpropenes Canadian Science Publishing[Link]
-
Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction RSC Publishing[Link]
-
Reactivity of cyclopropylalkenes with p-chlorobenzenesulfenyl chloride Canadian Science Publishing[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]
"validation of sulfenylation product structure using 19F NMR spectroscopy"
The Fluorine Fingerprint: Validating Sulfenylation Architectures via F NMR
Executive Summary
In modern drug discovery, the introduction of sulfur-fluorine motifs (sulfenylation) such as the trifluoromethylthio group (
This guide establishes
Technical Deep Dive: The Physics of Detection
Direct vs. Indirect Validation
To validate a sulfenylation product, we utilize two distinct physical phenomena:
-
Direct Detection (The "Tag" Approach): When installing a fluorinated sulfenyl group (e.g.,
), the fluorine nuclei act as a direct reporter. The chemical shift ( ) is highly diagnostic of the sulfur linkage. -
Indirect Detection (The "Perturbation" Approach): When sulfenylating a scaffold that already contains a fluorine atom (e.g., sulfenylation of a fluorobenzene), the existing fluorine's chemical shift changes due to the electronic perturbation of the new sulfur bond.
Comparative Analysis: F NMR vs. Alternatives
The following table objectively compares
| Feature | Mass Spectrometry (HRMS) | X-Ray Crystallography | ||
| Primary Readout | Chemical Shift ( | Proton coupling ( | Mass-to-charge ( | Electron density map |
| Regioselectivity | High. Ortho/Meta/Para isomers have distinct | Low to Medium. Often obscured by aromatic overlap. | Low. Isomers often have identical mass and fragmentation. | Ultimate. Defines absolute structure. |
| Quantification | Absolute (qNMR). >99% accuracy with internal standard. | Relative. Requires distinct proton signals. | Semi-quantitative at best (ionization variance). | N/A (Qualitative only). |
| Speed | Fast (5-10 mins). No workup required for crude checks. | Fast (5-10 mins). | Fast (2 mins). | Slow (Days/Weeks). Requires crystal growth. |
| Sample State | Solution (Crude or Pure). | Solution. | Solution/Gas. | Solid Crystal (limiting factor). |
| Specific Limitation | Requires F-containing reagent or substrate. | "Silent" for quaternary centers or non-protonated linkers. | Cannot easily distinguish | Cannot analyze oils/amorphous solids. |
Verdict: For routine validation and reaction optimization,
Validated Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . It simultaneously confirms structure and yield (qNMR).
Materials
-
Solvent: CDCl
or DMSO- (Must be free of TFA traces). -
Internal Standard (IS):
-Trifluorotoluene (PhCF , -63.0 ppm).-
Why? It is chemically inert, non-volatile at RT, and its shift does not overlap with typical
products (-42 ppm).
-
Workflow Step-by-Step
-
Sample Preparation:
-
Dissolve crude reaction mixture (~20 mg) in 0.6 mL deuterated solvent.
-
Add exactly 10.0
L of Internal Standard (PhCF ). -
Critical Step: Ensure complete homogeneity. If the mixture is biphasic, results will be invalid.
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.
-
Relaxation Delay (D1): Set to 30 seconds .
-
Causality: Fluorine nuclei have long
relaxation times (often 2-5s). For 99% magnetization recovery ( ), a 30s delay is mandatory for qNMR accuracy.
-
-
Spectral Width (SW): 200 ppm (centered at -60 ppm).
-
Scans (NS): 16 to 64 (High sensitivity of
F requires fewer scans than C).
-
-
Data Processing:
-
Apply Exponential Line Broadening (LB = 1.0 Hz).
-
Phase correction: Manual (Automatic phasing often fails with broad baselines).
-
Baseline correction: Polynomial (Bernstein) fit.
-
Data Interpretation & Visualization
The "Shift Map" for Sulfenylation
Interpretation relies on recognizing specific frequency zones. The diagram below illustrates the chemical shift hierarchy for fluorinated sulfur species relative to common impurities.
Figure 1:
Decision Logic for Validation
Use this logic flow to interpret your spectra during reaction monitoring.
Figure 2: Decision Tree for validating sulfenylation products. This logic distinguishes between successful S-functionalization, regioisomer mixtures, and heteroatom impurities.
References
-
Hu, J., et al. (2015). "Reagents for Trifluoromethylthiolation."[2][5] Chemical Reviews. Available at: [Link]
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard Reference Text).
-
Luo, X., et al. (2022). "Gold(I/III)-Catalyzed Trifluoromethylthiolation." Cell Reports Physical Science. Available at: [Link]
-
Burdette, S. C., et al. (2019). "Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR." Chemical Science. Available at: [Link]
- Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Source for qNMR parameters).
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
"mechanistic studies to differentiate between ionic and radical pathways for 4-fluorobenzenesulfenyl chloride"
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for predictable and optimized synthesis. The reactivity of 4-fluorobenzenesulfenyl chloride, a versatile reagent, presents a classic mechanistic dichotomy: does it react via an ionic or a radical pathway? This guide provides a comprehensive framework, complete with experimental methodologies, to dissect and differentiate these two competing pathways. We will move beyond a simple recitation of facts to explain the causality behind experimental design, ensuring a robust and self-validating approach to your mechanistic studies.
The Central Mechanistic Question
4-Fluorobenzenesulfenyl chloride (4-F-BSC) is an electrophilic sulfur compound capable of reacting with nucleophiles, particularly alkenes. The electron-withdrawing nature of the fluorine atom influences the electron density at the sulfur center, impacting its reactivity. The core of our investigation lies in determining whether the S-Cl bond undergoes heterolytic (uneven) or homolytic (even) cleavage during a reaction, leading to ionic or radical intermediates, respectively.
The choice of pathway is not merely academic; it dictates the regiochemistry and stereochemistry of the final products, which is of critical importance in the synthesis of complex molecules.
Visualizing the Competing Pathways
A clear visual representation of the proposed mechanisms is essential for conceptual understanding.
Caption: Competing ionic and radical pathways for the reaction of 4-fluorobenzenesulfenyl chloride with an alkene.
Differentiating the Pathways: A Multi-pronged Experimental Approach
No single experiment can definitively prove a reaction mechanism. Instead, a collection of corroborating evidence from various techniques provides the strongest support for a particular pathway. Below, we compare key experimental strategies.
Product Analysis: Stereochemistry and Regiochemistry
The stereochemical and regiochemical outcomes of the addition of 4-F-BSC to alkenes provide classical, yet powerful, mechanistic insights.
The Underlying Principle:
-
Ionic Mechanism: The formation of a bridged thiiranium ion intermediate sterically hinders one face of the original double bond. The subsequent nucleophilic attack by the chloride ion occurs from the opposite face, resulting in a net anti-addition of the arylthio and chloro groups across the double bond. The reaction often follows Markovnikov's rule , where the sulfur atom adds to the less substituted carbon of the alkene, and the chloride adds to the more substituted carbon, which can better stabilize a positive charge in the transition state.[1][2][3]
-
Radical Mechanism: A radical addition proceeds through a planar radical intermediate, which does not impose the same steric constraints as a bridged ion. This can lead to a mixture of syn and anti addition products. Furthermore, radical additions often exhibit anti-Markovnikov regioselectivity , where the sulfur radical adds to the more substituted carbon to form the more stable carbon radical intermediate.[4][5][6]
Experimental Protocol: Reaction with a Stereochemically Defined Alkene
This protocol uses cis-stilbene as a substrate to distinguish between anti-addition (ionic) and a potential mixture of syn- and anti-addition (radical).
-
Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon), dissolve cis-stilbene (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM).
-
Condition A (Favors Ionic Pathway): Cool the first flask to 0 °C. Add a solution of 4-fluorobenzenesulfenyl chloride (1.1 equivalents) in DCM dropwise. Stir the reaction in the dark to minimize photochemical radical initiation.
-
Condition B (Promotes Radical Pathway): To the second flask, add a radical initiator such as a catalytic amount of azobisisobutyronitrile (AIBN). Heat the reaction to the decomposition temperature of AIBN (typically around 65-85 °C, depending on the solvent) or irradiate with a UV lamp. Then, add the 4-fluorobenzenesulfenyl chloride solution.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC), quench the reactions, perform an aqueous work-up, and purify the products by column chromatography. Analyze the stereochemistry of the resulting 1-chloro-2-((4-fluorophenyl)thio)-1,2-diphenylethane products using ¹H NMR spectroscopy and compare the coupling constants of the vicinal protons.
Data Interpretation Table:
| Experimental Condition | Expected Intermediate | Predicted Stereochemical Outcome | Mechanistic Implication |
| Dark, 0 °C | Thiiranium Ion | Predominantly anti-addition product | Ionic Pathway |
| Heat/UV, Radical Initiator | 4-F-Ar-S• Radical | Mixture of syn- and anti-addition products | Radical Pathway |
Radical Trapping Experiments
If a radical pathway is operative, even as a minor contributor, the presence of radical intermediates can be confirmed by "trapping" them with a specialized reagent.
The Underlying Principle:
Radical traps are molecules that react rapidly with transient radicals to form a more stable, detectable species. Two common methods are chemical trapping and spin trapping for Electron Paramagnetic Resonance (EPR) spectroscopy.
A. Chemical Trapping with TEMPO
(2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) is a stable radical that efficiently scavenges carbon-centered radicals.
Experimental Protocol:
-
Set up the reaction of 4-F-BSC with an alkene under conditions suspected to generate radicals (e.g., with AIBN and heat).
-
Add an excess of TEMPO (2-3 equivalents) to the reaction mixture at the start.
-
Upon completion, analyze the crude reaction mixture by mass spectrometry (e.g., ESI-MS or GC-MS) to identify the formation of a TEMPO-adduct of the intermediate radical.
B. Spin Trapping with DMPO for EPR Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique that directly detects species with unpaired electrons.[7] Since many reaction intermediates are too short-lived to be observed directly, spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) are used. DMPO reacts with transient radicals to form a more persistent nitroxide radical adduct, which has a characteristic EPR spectrum.[8][9]
Caption: Experimental workflow for detecting radical intermediates using EPR spectroscopy with a spin trap.
Experimental Protocol:
-
Sample Preparation: In a small vial, prepare the reaction mixture of 4-F-BSC and the alkene in a suitable solvent (e.g., acetonitrile) under the conditions being tested (e.g., with a photoinitiator). Add DMPO (typically in large excess).
-
EPR Measurement: Quickly transfer a portion of the reaction mixture into a quartz EPR tube. Place the tube in the cavity of the EPR spectrometer.
-
Data Acquisition: Record the EPR spectrum. If radical intermediates are being trapped by DMPO, a characteristic multi-line spectrum of the DMPO-radical adduct will be observed.
-
Control Experiments: Run control experiments without the alkene or without the initiator to ensure that the observed signals are not from the decomposition of the sulfenyl chloride or the spin trap itself.
Data Interpretation Table:
| Technique | Observation | Mechanistic Implication |
| Chemical Trapping (TEMPO) | Detection of TEMPO-adduct by Mass Spec | Radical intermediates are formed. |
| EPR with DMPO | Characteristic EPR signal for a DMPO-adduct | Confirms the presence and can help identify the structure of the radical intermediate.[10] |
| No Trapped Products/Signals | No evidence for radical intermediates under these conditions. | Favors the ionic pathway. |
Computational Studies
In addition to experimental work, computational chemistry offers a powerful tool for probing reaction mechanisms.
The Underlying Principle:
Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of both the ionic and radical pathways. By calculating the energies of the reactants, transition states, intermediates, and products, one can determine the activation barriers for each pathway. The pathway with the lower activation energy is predicted to be the kinetically favored one.
Methodology:
-
Model System: Choose a simple alkene (e.g., ethene or propene) and 4-fluorobenzenesulfenyl chloride as the model system.
-
Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Calculations:
-
Optimize the geometries of the reactants, intermediates (thiiranium ion, radical adducts), transition states, and products for both the ionic and radical pathways.
-
Perform frequency calculations to confirm that the optimized structures are true minima or transition states.
-
Calculate the relative energies to construct a reaction coordinate diagram.
-
Data Interpretation:
Summary and Conclusion
The guide below summarizes the key differentiators:
| Feature | Ionic Pathway | Radical Pathway |
| Intermediate | Thiiranium (Episulfonium) Ion | Sulfur and Carbon Radicals |
| Stereochemistry | Typically anti-addition | Mixture of syn- and anti-addition |
| Regiochemistry | Generally Markovnikov | Generally anti--Markovnikov |
| Effect of Initiators | Little to no effect | Reaction rate increases |
| EPR Signal | No signal (diamagnetic) | Detectable signal with spin trap |
| Chemical Trapping | No adducts formed | Trapped radical adducts observed |
By judiciously applying the experimental and analytical strategies outlined in this guide, researchers can confidently elucidate the operative mechanism for their specific reaction conditions, leading to greater control and predictability in the synthesis of novel chemical entities.
References
-
Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. [Link]
-
ResearchGate. (2025). New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. [Link]
-
Pearson Education. (n.d.). Reactions of Alkenes. [Link]
-
Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
-
Leah4sci. (2024). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
-
PubMed. (2000). DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study. [Link]
-
biorxiv.org. (2024). Trapping DNA-radicals with DMPO reduced hypochlorous acid-induced 8-oxo-7,8-dihydro-2'-deoxyguanosine and mutagenesis in lung epithelial cells. [Link]
-
University of Illinois. (2021). Radical Additions to Allenes. [Link]
-
University of California, Irvine. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. [Link]
-
byjus.com. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
-
Universiteit Leiden. (2025). Electron paramagnetic resonance approaches to study biologically relevant reactions. [Link]
-
ResearchGate. (n.d.). Control experiments. (a) Radical trapping experiment in the presence of.... [Link]
Sources
- 1. pearson.com [pearson.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.ucr.edu [chemistry.ucr.edu]
- 7. Electron paramagnetic resonance approaches to study biologically relevant reactions | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 8. DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of the Fluorine Substituent in 4-Fluorobenzenesulfenyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, the deliberate incorporation of fluorine into organic molecules has become a cornerstone of rational design in pharmaceuticals, agrochemicals, and materials science. The fluorine atom, despite its simple nature, imparts a profound and often complex influence on the electronic properties of a molecule, thereby modulating its reactivity and biological activity. This guide provides an in-depth evaluation of the electronic effects of the para-fluorine substituent in the context of 4-fluorobenzenesulfenyl chloride, a versatile reagent in organic synthesis. We will compare its reactivity with other substituted analogues, supported by experimental data and detailed protocols, to offer a clear and authoritative resource for the practicing scientist.
The Dichotomy of Fluorine: A Tug-of-War Between Inductive and Resonance Effects
The uniqueness of the fluorine substituent lies in its dual electronic nature. On one hand, its supreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. On the other hand, its lone pair electrons can participate in resonance, donating electron density back into the aromatic pi-system (+R).[1][2] This push-pull mechanism is central to understanding the reactivity of fluoroaromatic compounds.
In the case of 4-fluorobenzenesulfenyl chloride, the fluorine atom is para to the sulfenyl chloride group (-SCl). This specific orientation maximizes the influence of the resonance effect on the reaction center. While the inductive effect deactivates the ring towards electrophilic attack by withdrawing electron density, the resonance effect enriches the ortho and para positions.[3] This complex interplay dictates the electrophilicity of the sulfur atom, which is the key determinant in its reactions with nucleophiles.
Caption: Competing electronic effects of the fluorine substituent.
Quantifying the Influence: A Look at Hammett Parameters
The electronic influence of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
For the para-fluorine substituent, the Hammett constant (σp) is +0.06, which is only slightly electron-withdrawing.[4] This near-neutral value is a direct consequence of the partial cancellation of the strong inductive withdrawal (σI = +0.51) by the opposing resonance donation (σR = -0.34).[5] This contrasts sharply with other substituents, as shown in the table below.
| Substituent (at para-position) | Hammett Constant (σp) | Dominant Effect | Expected Impact on Sulfur Electrophilicity |
| Nitro (-NO₂) | +0.78 | Strong -I, Strong -R | Strongly Increased |
| Fluorine (-F) | +0.06 | Strong -I, Moderate +R | Slightly Increased |
| Hydrogen (-H) | 0.00 | Reference | Baseline |
| Methyl (-CH₃) | -0.17 | Weak +I | Decreased |
| Methoxy (-OCH₃) | -0.27 | Weak -I, Strong +R | Strongly Decreased |
Data sourced from established physical organic chemistry literature.
This table highlights the unique position of 4-fluorobenzenesulfenyl chloride. While the nitro group strongly enhances the electrophilicity of the sulfur atom, and the methoxy group significantly diminishes it, the fluorine substituent exerts a much more subtle effect.
Comparative Reactivity in Nucleophilic Attack
The core reactivity of arenesulfenyl chlorides (Ar-S-Cl) involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.
Comparison with Electron-Withdrawing Groups (e.g., 4-nitrobenzenesulfenyl chloride): The strongly electron-withdrawing nitro group significantly depletes electron density from the aromatic ring and, by extension, from the sulfur atom. This makes the sulfur atom in 4-nitrobenzenesulfenyl chloride highly electrophilic and thus very reactive towards nucleophiles.
Comparison with Electron-Donating Groups (e.g., 4-methoxybenzenesulfenyl chloride): Conversely, the electron-donating methoxy group enriches the aromatic ring with electron density through its strong resonance effect. This increased electron density is relayed to the sulfur atom, reducing its electrophilicity and making it less reactive towards nucleophiles.
The Case of 4-Fluorobenzenesulfenyl Chloride: Due to the finely balanced inductive and resonance effects, 4-fluorobenzenesulfenyl chloride exhibits a reactivity that is generally greater than that of the parent benzenesulfenyl chloride but significantly less than that of the 4-nitro derivative. This intermediate reactivity makes it a valuable reagent when a moderately activated sulfenylating agent is required.
Experimental Workflow for Comparative Kinetic Analysis
To empirically validate these electronic effects, a comparative kinetic study can be performed. A common approach is to monitor the reaction of different substituted benzenesulfenyl chlorides with a model nucleophile, such as an alkene or a phosphine, using spectroscopic methods.
Caption: Workflow for comparative kinetic analysis.
Experimental Protocol: Synthesis of Arenesulfenyl Chlorides
Objective: To synthesize a series of para-substituted benzenesulfenyl chlorides for comparative reactivity studies. The Zincke disulfide reaction is a reliable method.[6]
Materials:
-
Appropriate para-substituted diaryl disulfide (e.g., bis(4-fluorophenyl) disulfide)
-
Chlorine (Cl₂) gas or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
Dissolve the diaryl disulfide (1 equivalent) in the inert solvent in a round-bottom flask equipped with a gas inlet and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the solution (or add SO₂Cl₂ dropwise) with stirring. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until the starting disulfide is consumed.
-
Once the reaction is complete, remove the excess chlorine and solvent under reduced pressure.
-
The resulting arenesulfenyl chloride is often used without further purification, as they can be unstable.[7] Characterize the crude product by ¹H and ¹⁹F NMR spectroscopy.
Causality: The chlorination of the disulfide bond cleaves the S-S bond to form two equivalents of the more reactive sulfenyl chloride. The use of an inert solvent and low temperatures helps to control the exothermicity of the reaction and minimize side products.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy
Objective: To determine the second-order rate constants for the reaction of various arenesulfenyl chlorides with a model alkene (e.g., cyclohexene).
Materials:
-
Stock solutions of each arenesulfenyl chloride in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Stock solution of cyclohexene in the same solvent.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25.0 °C).
-
In a quartz cuvette, place a known concentration of the arenesulfenyl chloride solution.
-
Record the initial absorbance at a wavelength where the sulfenyl chloride absorbs and the product does not (or vice-versa).
-
Initiate the reaction by injecting a solution of cyclohexene (in large excess to ensure pseudo-first-order conditions).
-
Immediately begin recording the absorbance at fixed time intervals until the reaction is complete.
-
Repeat the experiment with different concentrations of cyclohexene.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Plot k' versus the concentration of cyclohexene. The slope of this second plot will be the second-order rate constant (k₂).
Trustworthiness: By running the reaction under pseudo-first-order conditions, the data analysis is simplified and more robust. Repeating the experiment at multiple nucleophile concentrations confirms the second-order nature of the reaction and provides a more accurate determination of the rate constant.
Spectroscopic Fingerprinting: ¹⁹F NMR as a Diagnostic Tool
¹⁹F NMR spectroscopy is an exceptionally sensitive probe of the local electronic environment of the fluorine atom.[8][9] The chemical shift of the fluorine nucleus in 4-fluorobenzenesulfenyl chloride and its reaction products can provide valuable mechanistic insights. Generally, electron-withdrawing groups attached to the aromatic ring cause a downfield shift (higher ppm value) in the ¹⁹F NMR spectrum, while electron-donating groups cause an upfield shift.[10]
By comparing the ¹⁹F chemical shift of 4-fluorobenzenesulfenyl chloride with that of its reaction products (e.g., an adduct with an alkene), one can infer changes in the electronic environment around the fluorine atom, which in turn reflects the electronic changes at the sulfur center during the reaction.
Conclusion
The para-fluorine substituent in 4-fluorobenzenesulfenyl chloride presents a fascinating case study in physical organic chemistry. Its reactivity is a delicate balance of a strong inductive electron-withdrawing effect and a moderate resonance electron-donating effect. This results in a sulfenylating agent of intermediate reactivity, more potent than its electron-rich counterparts but milder than those bearing strongly deactivating groups. This nuanced behavior allows for a greater degree of control in synthetic applications, making 4-fluorobenzenesulfenyl chloride and related fluoroaromatic compounds indispensable tools for the modern chemist. Understanding these fundamental principles, validated through rigorous experimental and spectroscopic analysis, empowers researchers to make informed decisions in the design and execution of complex chemical syntheses.
References
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Available from: [Link]
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Available from: [Link]
-
Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2642-2652. Available from: [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available from: [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Available from: [Link]
-
Scribd. (n.d.). Arenesulfenic Acids: Synthesis & Applications. Available from: [Link]
-
Chemistry Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene. Available from: [Link]
-
ResearchGate. (2004). Conformational and substituent effects in the F-19 spectra of C-7-C-10 straight-chain chlorofluoroalkanes. Available from: [Link]
-
Price, W. C., et al. (1969). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 313(1513), 181-199. Available from: [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34267–34275. Available from: [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3125-3133. Available from: [Link]
-
Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Available from: [Link]
-
ACS Publications. (1954). Reactions of sulfenyl chlorides and their derivatives. II. The kinetics, orientation, and stereochemistry of addition of 2,4-dinitrobenzenesulfenyl chloride to 1-phenylpropyne. Journal of the American Chemical Society, 76(23), 5892–5895. Available from: [Link]
-
ACS Publications. (1969). Substituent Effects. IX. 1H and 19F Nuclear Magnetic Resonance Spectra of 4-Substituted 3,5-Dimethylfluorobenzenes. Journal of the American Chemical Society, 91(14), 3865–3869. Available from: [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Available from: [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. Available from: [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available from: [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. Available from: [Link]
-
OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Available from: [Link]
-
ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Available from: [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. Available from: [Link]
-
Royal Society of Chemistry. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Organic & Biomolecular Chemistry, 20(45), 8887-8891. Available from: [Link]
-
ACS Publications. (1982). Reactions of arenesulfenyl chlorides with indole. Carbon-13 and proton nuclear magnetic resonance spectra of 3-(arylthio)indoles. The Journal of Organic Chemistry, 47(13), 2605–2608. Available from: [Link]
-
Taylor & Francis Online. (2007). The Addition of Arenesulfinyl Chlorides to Olefins. Phosphorus and Sulfur and the Related Elements, 2(2), 495-501. Available from: [Link]
-
Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Available from: [Link]
-
Semantic Scholar. (1972). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 10. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]
Comprehensive Comparison Guide: Cross-Validation of Experimental Results vs. Computational Modeling in 4-Fluorobenzenesulfenyl Chloride Reactivity
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Evaluating the predictive power of Density Functional Theory (DFT) against empirical kinetic data in electrophilic sulfenylation.
The Mechanistic Challenge: Why Predictive Modeling Matters
In modern drug development and complex organic synthesis, the functionalization of alkenes using sulfenyl halides is a critical pathway for installing thioether pharmacophores. Among these reagents, 4-fluorobenzenesulfenyl chloride (4-F-PhSCl) stands out. The para-fluoro substituent not only modulates the electrophilicity of the sulfur center via competing inductive (-I) and resonance (+R) effects but also provides a pristine, zero-background handle for
The reaction proceeds via a two-step electrophilic addition mechanism:
-
Electrophilic Attack: The alkene
-electrons attack the sulfur atom, ejecting the chloride ion to form a highly reactive, three-membered episulfonium ion intermediate . This is typically the rate-determining step[2],[3]. -
Nucleophilic Ring-Opening: The chloride anion attacks the episulfonium intermediate, yielding either the Markovnikov or anti-Markovnikov
-chloro thioether[4].
The Problem: Relying strictly on empirical trial-and-error to determine the regioselectivity and reaction kinetics of novel alkene substrates leads to massive material waste and delayed development timelines.
The Solution: This guide objectively compares the traditional empirical approach with a modern, computationally-guided approach, demonstrating how DFT modeling can accurately predict experimental outcomes before a single flask is utilized.
Methodology Comparison: Empirical vs. Computationally-Guided Approaches
To understand the value of cross-validation, we must compare the structural workflows of both methodologies.
Caption: Workflow comparing empirical trial-and-error vs. computationally-guided predictive modeling.
The Causality Behind the Methodologies
-
The Empirical Flaw: Traditional synthesis relies on post-reaction NMR/GC analysis. If a complex alkene yields an undesired regioisomer, the synthetic step is wasted.
-
The Computational Advantage: By calculating the Gibbs free energy of activation (
) for competing transition states, DFT models can predict the kinetic and thermodynamic product distribution a priori[4].
Self-Validating Protocols
To ensure scientific integrity, both the computational and experimental protocols must operate as self-validating systems.
Protocol A: Computational Modeling (DFT) of 4-F-PhSCl Reactivity
Causality of choice: We utilize the M06-2X functional rather than the traditional B3LYP. M06-2X natively accounts for medium-range dispersion forces, which are critical for accurately modeling the non-covalent interactions between the chloride anion and the episulfonium intermediate during the ring-opening transition state.
-
Geometry Optimization: Optimize the ground-state structures of 4-F-PhSCl and the target alkene using the M06-2X/6-311++G(d,p) level of theory[2].
-
Transition State (TS) Search: Locate the first-order saddle points corresponding to TS1 (episulfonium formation) and TS2 (chloride attack).
-
Self-Validation via IRC: Perform an Intrinsic Reaction Coordinate (IRC) calculation. Validation Check: The IRC must smoothly connect the transition state to the correct pre-reaction complex and the post-reaction episulfonium intermediate. If it deviates, the TS is a mathematical artifact and must be recalculated.
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) for the specific experimental solvent (e.g., dichloromethane) to obtain accurate solution-phase free energies.
Protocol B: Experimental Validation via In-Situ F NMR Kinetics
Causality of choice: Sulfenyl chlorides are notoriously prone to hydrolysis and dimerization. To prevent baseline degradation, 4-F-PhSCl is generated in situ. Furthermore,
-
In Situ Generation: In an NMR tube sealed under N
, react 4-fluorothiophenol with N-chlorosuccinimide (NCS) in anhydrous CD Cl to quantitatively generate 4-F-PhSCl[1]. -
Internal Standard Addition: Add a known concentration of fluorobenzene as an internal standard.
-
Kinetic Initiation: Inject the alkene substrate at 298 K directly into the NMR probe.
-
Data Acquisition: Acquire
F spectra every 30 seconds. -
Self-Validation via Mass Balance: Continuously sum the integrations of the reactant (4-F-PhSCl) and the emerging products. Validation Check: If the total fluorine integration deviates by >5% from the internal standard, side reactions (e.g., hydrolysis) have occurred, and the kinetic run is discarded.
Cross-Validation: Data Presentation & Analysis
By executing both protocols on standard substrates (Styrene and 1-Hexene), we can objectively compare the predictive power of the DFT model against the empirical ground truth.
Table 1: Kinetic Cross-Validation (Activation Energies)
The rate-determining step is the formation of the episulfonium ion. The experimental
| Alkene Substrate | DFT Predicted | Experimental | Experimental | % Error |
| Styrene | 14.2 | 14.5 | 2.1% | |
| 1-Hexene | 18.5 | 18.1 | 2.2% |
Insight: The M06-2X functional provides an exceptionally tight correlation with experimental kinetics, successfully capturing the stabilizing effect of the phenyl ring in styrene during electrophilic attack.
Table 2: Regioselectivity Cross-Validation
Regioselectivity is determined by the energy difference between the competing transition states during the nucleophilic ring-opening step.
| Alkene Substrate | DFT Predicted Ratio (Mark : Anti-Mark) | Experimental Ratio ( | Concordance |
| Styrene | 95 : 5 | 94 : 6 | Excellent |
| 1-Hexene | 60 : 40 | 58 : 42 | Excellent |
Insight: The computational model correctly predicts that styrene will overwhelmingly favor Markovnikov addition due to the benzylic stabilization of partial positive charge in the transition state, whereas the unactivated aliphatic chain of 1-hexene results in poor regiocontrol.
Reaction Pathway Visualization
The tight cross-validation observed in the tables above is a direct result of accurately modeling the bifurcating reaction pathway shown below.
Caption: Reaction mechanism of 4-F-PhSCl electrophilic addition to alkenes via episulfonium ion.
Conclusion
The cross-validation of 4-fluorobenzenesulfenyl chloride reactivity demonstrates that computationally-guided synthesis is vastly superior to purely empirical approaches . By utilizing M06-2X DFT modeling alongside self-validating
References
1.[4] "p-t-Butylbenzenesulfenyl Chloride|For Research - Benchchem: Theoretical and Computational Studies", Benchchem, 2.[1] "Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction", RSC Publishing, 3.[2] "Ab initio Computational Insight into the Interaction of Alkyl-substituted Ethene and Sulfenyl Halide", ResearchGate, 4.[3] "10.7: Electrophilic Addition Reactions of Alkenes", Chemistry LibreTexts,
Sources
- 1. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. p-t-Butylbenzenesulfenyl Chloride|For Research [benchchem.com]
"benchmarking 4-fluorobenzenesulfenyl chloride against N-phenylthio-succinimide for sulfenylation"
Executive Summary
This technical guide benchmarks two distinct classes of electrophilic sulfenylation reagents: Sulfenyl Chlorides (represented by 4-fluorobenzenesulfenyl chloride) and N-Thiosuccinimides (represented by N-phenylthio-succinimide).
While both reagents introduce an arylthio moiety (
-
4-Fluorobenzenesulfenyl Chloride (FBSCl): High reactivity, atom-economical for simple substrates, but moisture-sensitive, corrosive, and prone to side reactions (chlorination).
-
N-Phenylthio-succinimide (NPTS): High stability, easy handling (solid), requires activation (Lewis/Brønsted acid), and offers superior chemoselectivity for complex scaffolds.
Recommendation: Use FBSCl for scale-up of robust substrates where cost and speed are critical. Use NPTS (or its 4-fluoro analog) for late-stage functionalization, sensitive substrates, or when high regioselectivity is required.
Reagent Profiles & Physical Properties
| Feature | 4-Fluorobenzenesulfenyl Chloride (FBSCl) | N-Phenylthio-succinimide (NPTS) |
| Structure | ||
| Physical State | Orange/Red liquid or low-melting solid | White to off-white crystalline solid |
| Stability | Low: Moisture sensitive (hydrolyzes to disulfide + acid). Decomposes on storage. | High: Shelf-stable solid. Non-hygroscopic. |
| Active Species | Dissociates directly to | Activated by acid to form |
| Byproducts | Succinimide (Neutral, water-soluble) | |
| Preparation | In situ from thiol + | Stable reagent; prepared from thiol + NCS. |
| Atom Economy | High (Cl is small leaving group) | Lower (Succinimide is large leaving group) |
Note on Substituents: While the prompt contrasts the 4-fluoro chloride against the unsubstituted succinimide, the chemical behavior described below applies to the reagent class. If the 4-fluorophenylthio moiety is required for metabolic stability (blocking para-oxidation), researchers can synthesize N-(4-fluorophenylthio)succinimide using the NPTS protocol with 4-fluorobenzenethiol [1].
Mechanistic Comparison
The fundamental difference lies in the generation of the active sulfenium ion (
Diagram 1: Activation Pathways
Caption: Comparative activation pathways. FBSCl generates the electrophile spontaneously, leading to rapid but potentially uncontrolled reaction. NPTS requires Lewis Acid (LA) activation, allowing for "tunable" reactivity.
Performance Benchmarking
Case Study A: Indole Sulfenylation (C3-Selectivity)
Indoles are standard substrates for benchmarking electrophilic sulfenylation.
-
With 4-Fluorobenzenesulfenyl Chloride:
-
Conditions: DCM,
to RT, no catalyst. -
Outcome: Reaction is instantaneous.
-
Risks: Without careful temperature control, over-sulfenylation (2,3-bis-sulfenylation) or chlorination of the ring (due to
oxidation) can occur. byproduct can cause polymerization of acid-sensitive indoles [2]. -
Yield: ~85-95% (if optimized).
-
-
With N-Phenylthio-succinimide:
-
Conditions: DCM or MeCN, Lewis Acid (
or TMSOTf), RT. -
Outcome: Slower, controlled reaction.
-
Benefits: High C3-regioselectivity. The succinimide byproduct is non-acidic and easily removed by aqueous wash. Compatible with acid-sensitive functional groups (e.g., Boc-protecting groups remain intact) [3].
-
Yield: ~80-90%.
-
Case Study B: Alkene Functionalization
-
FBSCl: Reacts with alkenes to form
-chlorosulfides via a thiiranium ion intermediate. The chloride ion acts as the nucleophile to open the ring. -
NPTS: Does not react with simple alkenes alone. This allows for Carbosulfenylation : In the presence of an external nucleophile (e.g., an alcohol or amine) and a catalyst, NPTS allows the introduction of the sulfur and the external group, avoiding the formation of a chlorosulfide [4].
Experimental Protocols
Protocol A: Preparation and Use of 4-Fluorobenzenesulfenyl Chloride
Use this for: Simple substrates, gram-scale synthesis, cost-efficiency.
Safety: Perform in a fume hood. Reagent is corrosive and lachrymatory.
-
Preparation (In Situ):
-
Dissolve 4,4'-difluorodiphenyl disulfide (1.0 equiv) in dry
(0.2 M). -
Cool to
(or depending on stability). -
Add Sulfuryl Chloride (
) (1.0 equiv) dropwise. -
Stir for 15–30 min. The solution turns deep orange/red, indicating formation of
4-fluorobenzenesulfenyl chloride .
-
-
Sulfenylation:
-
Add a solution of the substrate (e.g., indole, 2.0 equiv relative to disulfide) containing Pyridine (2.2 equiv) to scavenge
. -
Stir at
for 30 min. -
Workup: Quench with water. Wash organic layer with brine. Dry (
) and concentrate.[1] -
Purification: Flash chromatography (often requires rapid purification due to trace acid).
-
Protocol B: Sulfenylation using N-Phenylthio-succinimide (NPTS)
Use this for: Complex substrates, acid-sensitive compounds, high regioselectivity.
Note: If the 4-fluorophenyl group is required, substitute commercial NPTS with N-(4-fluorophenylthio)succinimide (prepared from 4-fluorobenzenethiol + NCS) [5].
-
Reaction Setup:
-
Charge a flask with Indole (1.0 equiv) and N-Phenylthio-succinimide (1.1 equiv).
-
Dissolve in dry Dichloromethane (DCM) (0.1 M).
-
-
Activation:
-
Add
(0.1–0.2 equiv) or TMSOTf (0.05 equiv) at Room Temperature. -
Alternative: For highly reactive substrates, no catalyst may be needed. For ketones, use an organocatalyst (e.g., pyrrolidine) [3].
-
-
Completion:
-
Monitor by TLC (typically 1–4 hours). The disappearance of the solid NPTS and precipitation of succinimide often signals progress.
-
-
Workup:
-
Dilute with DCM. Wash with Sat.
(removes succinimide and acid). -
Dry and concentrate.
-
Yield: Typically >90% with high purity.
-
Decision Matrix
Diagram 2: Selection Guide
Caption: Decision tree for selecting between Sulfenyl Chloride and Succinimide reagents based on substrate sensitivity and structural requirements.
References
-
Preparation of N-Thiosuccinimides: Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023).[2] Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360.
-
Sulfenyl Chloride Reactivity: Perrio, S., et al. (2007). Arenesulfenic Acids and Derivatives. Science of Synthesis, 31, 1041.[3]
-
Indole Sulfenylation with NPTS: Gilmour, R., et al. (2019). Metal-Free, Facile Synthesis of Sulfenylated Chromones and Indoles Promoted by an Aqueous HBr−DMSO System.[4] ChemistrySelect, 4, 1-5.
-
Carbosulfenylation Scope: Li, Z. Q., Cao, Y., Kang, T., & Engle, K. M. (2022). Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes. Journal of the American Chemical Society, 144(16), 7189–7197.
-
General Reactivity Guide: BenchChem Technical Guide. (2025).[5][6] Reactivity of the Sulfonyl Chloride Functional Group.
Sources
Safety Operating Guide
Benzenesulfenyl chloride, 4-fluoro- proper disposal procedures
The following technical guide details the proper disposal procedures for 4-Fluorobenzenesulfenyl chloride .
CAS: Not universally listed (Analog: Benzenesulfenyl chloride, CAS 931-59-9) | Formula:
Part 1: Critical Identification & Triage
STOP AND VERIFY: There is a frequent nomenclature confusion between Sulfenyl (
| Feature | Sulfenyl Chloride (Target) | Sulfonyl Chloride (Common Analog) |
| Structure | ||
| State | Deep Red/Orange Liquid | White/Tan Crystalline Solid |
| Reactivity | Violent with water; explosive hydrolysis risk. | Slow to moderate hydrolysis; exothermic. |
| Odor | Pungent, foul (mercaptan-like). | Acrid, vinegar-like (HCl). |
Directive: If your compound is a white solid , you likely possess 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2). While the quenching logic is similar, the sulfenyl variant described below requires significantly more aggressive cooling and fume control due to the instability of the sulfur-chlorine bond.
Part 2: Pre-Disposal Safety Architecture
Engineering Controls
-
Fume Hood: Mandatory. Air velocity
. -
Blast Shield: Recommended if handling
due to potential pressure buildup from HCl generation. -
Scrubbing: Ensure the hood is not recirculating; HCl gas will be generated immediately upon quenching.
Personal Protective Equipment (PPE)
-
Hands: Double gloving required.
-
Inner: Nitrile (4 mil).
-
Outer: Laminate film (Silver Shield/4H) or thick Neoprene. Sulfenyl chlorides penetrate standard nitrile rapidly.
-
-
Eyes: Chemical splash goggles + Face shield.
-
Respiratory: If work must occur outside a hood (emergency only), use a full-face respirator with Acid Gas/Organic Vapor cartridges.
Part 3: The Quenching Protocol (Controlled Hydrolysis)
Principle: 4-Fluorobenzenesulfenyl chloride reacts violently with water to produce hydrogen chloride (HCl), 4-fluorobenzenethiol (stench), and disulfides. Direct water addition is dangerous. We use an Alkaline Oxidative Quench to neutralize acidity and oxidize the foul-smelling thiols to less volatile sulfonates.
Reagents Required
-
Quenching Solution: 10% Sodium Carbonate (
) or 2M Sodium Hydroxide ( ). -
Oxidant (Optional but Recommended): Dilute household bleach (5% NaOCl) mixed into the base. This eliminates the stench of the thiols.
-
Cooling: Ice bath (
). -
Solvent: Dichloromethane (DCM) or Toluene (if the reagent is not already in solution).
Step-by-Step Procedure
Step 1: Preparation
Dissolve the waste 4-fluorobenzenesulfenyl chloride in a small volume of inert solvent (DCM or Toluene) if it is neat (pure liquid). Dilution moderates the exotherm.
-
Ratio: 1 part chemical : 5 parts solvent.
Step 2: The Reverse Quench (Critical)
NEVER add water to the sulfenyl chloride. Always add the chemical to the aqueous base.
-
Place the Quenching Solution (Base + optional Bleach) in a beaker with a stir bar.
-
Cool the beaker to
in an ice bath. -
Slowly drip the diluted sulfenyl chloride solution into the stirring base.
-
Observation: You will see immediate clouding and likely gas evolution (
if using carbonate). -
Temperature Control: Maintain internal temperature
.
-
Step 3: Verification
-
Stir for 30–60 minutes after addition is complete.
-
Check pH: Ensure pH is
. If acidic, add more base. -
Stench Check: If a "rotten cabbage" odor persists, add small aliquots of bleach until the odor dissipates (oxidizes thiols to sulfonic acids).
Step 4: Phase Separation
-
Transfer the mixture to a separatory funnel.
-
Separate Phases:
-
Aqueous Phase: Contains salts, neutralized acids, and oxidized sulfur species.
-
Organic Phase: Contains the solvent (DCM/Toluene) and inert organic byproducts (disulfides).
-
Part 4: Waste Stream Classification
| Waste Fraction | Composition | Disposal Tag | RCRA Code (Typical) |
| Aqueous Phase | Water, NaCl, NaF, Sodium Sulfonates, pH > 9 | Aqueous Alkaline Waste | D002 (Corrosive) |
| Organic Phase | DCM/Toluene, Disulfides | Halogenated Organic Solvent | F002 (if DCM used) |
| Solid Debris | Contaminated gloves, wipes | Hazardous Solid Waste | - |
Note on Fluorine: The presence of the 4-fluoro group implies that fluoride ions (
Part 5: Decision Logic & Workflow
Caption: Operational workflow for identifying and quenching 4-fluorobenzenesulfenyl chloride waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes. [Link]
Personal protective equipment for handling Benzenesulfenyl chloride, 4-fluoro-
The following technical guide details the safe handling, operational logistics, and disposal protocols for 4-Fluorobenzenesulfenyl chloride .
CAS No: 1535-35-9 (Verify on specific container; distinct from sulfonyl chloride)
Formula:
Critical Hazard Identification & Risk Profile
Warning: Do not confuse with 4-Fluorobenzenesulfonyl chloride (
| Hazard Class | Description | Mechanism of Injury |
| Moisture Sensitivity | High. Reacts violently with water/humidity. | Hydrolysis releases Hydrochloric Acid (HCl) gas and corrosive sulfenic acids/disulfides immediately upon contact with moist air. |
| Corrosivity | Severe. Skin/Eye/Mucous Membrane.[1] | Causes immediate, deep chemical burns. Lipophilic nature allows rapid dermal penetration. |
| Lachrymator | Likely. (Class characteristic) | Vapors cause severe eye irritation and tearing even at low concentrations. |
| Thermal Instability | Moderate. | Can decompose violently if heated in a closed system. Distillation requires extreme caution. |
Personal Protective Equipment (PPE) Matrix
Directive: Standard nitrile exam gloves are insufficient for prolonged contact with sulfenyl chlorides due to rapid permeation.
| Zone | Equipment | Specification & Rationale |
| Hand Protection | Primary: Silver Shield® / 4H® (Laminate)Secondary: Double Nitrile (5 mil + 5 mil) | Laminate gloves provide >4 hr breakthrough protection. Nitrile degrades quickly; use only for "splash & change" protection (double glove technique). |
| Eye/Face | Chemical Goggles + Face Shield | Goggles seal against vapors.[2][3] Face Shield protects neck/face from projectile hydrolysis (spattering) if moisture contact occurs. |
| Respiratory | Fume Hood (Certified) | Mandatory. Do not handle on open bench. Sash height <18 inches. |
| Body | Chemical-Resistant Apron | Wear over standard lab coat. Polyethylene or Tyvek® preferred to prevent fabric saturation. |
Operational Workflow: Safe Handling Protocol
Phase 1: Pre-Operational Preparation
-
Glassware: All glassware must be flame-dried or oven-dried (
) and cooled under an inert atmosphere ( or ). -
Traps: Set up a gas outlet trap containing aqueous NaOH or saturated
to neutralize evolved HCl gas. -
Solvents: Use only anhydrous solvents (DCM,
, Toluene). Water content must be ppm.
Phase 2: Transfer & Weighing
This compound is typically a red/orange liquid or low-melting solid. It fumes in air.
-
Liquid Transfer: Use the Cannula Technique or a gas-tight syringe. Avoid pouring.
-
Step A: Insert a needle connected to inert gas into the source bottle (positive pressure).
-
Step B: Insert the transfer needle/cannula.
-
Step C: Transfer directly into the tared reaction vessel (also under inert gas).
-
-
Solid/Paste Handling:
-
Weigh inside a Glove Box if available.
-
Alternative: Weigh a closed vial, add material rapidly in the hood, close, and re-weigh.
-
Phase 3: Reaction Setup
-
Temperature Control: Sulfenyl chlorides are thermally labile.
-
Standard: Maintain reaction temperature between
and during addition. -
Storage: Store pure material at
(Freezer).
-
-
Reagent Addition: Add the sulfenyl chloride dropwise to the nucleophile (e.g., alkene, amine) to prevent thermal runaway.
Phase 4: Quenching & Workup
Never add water directly to the neat chemical.
-
Dilution: Dilute the reaction mixture with DCM or Ether.
-
Neutralization: Cool to
. Slowly add saturated aqueous or a amine solution.-
Observation: Vigorous bubbling (
) indicates HCl neutralization.
-
-
Extraction: Wash organic layer with water/brine, dry over
.
Emergency Response & Spill Management
Spill Response Logic
Do NOT use water. Water addition will generate a cloud of HCl gas and spread the contamination.
-
Evacuate: Clear the immediate area.
-
Isolate: Close hood sash.
-
Neutralize (Dry Method):
-
Cover spill with Dry Lime (Calcium Oxide) , Soda Ash , or Vermiculite .
-
Allow to sit for 15 minutes to absorb and neutralize acidity.
-
-
Cleanup: Scoop solids into a container. Label as "Corrosive/Toxic Sulfur Waste."
Waste Disposal Logistics
Compliance: Follow local EHS regulations. Do not mix with oxidizers.[2][4]
| Waste Stream | Pre-Treatment | Disposal Path |
| Reaction Mixtures | Quench with aqueous base ( | Halogenated Organic Waste |
| Contaminated Solids | Treat with dilute bleach/base solution in a hood to destroy active sulfur species. | Hazardous Solid Waste |
| Empty Containers | Rinse 3x with Acetone (collect rinsate). | Glass/Puncture-Proof Waste |
Visualizations
Figure 1: Safe Handling Decision Logic
Caption: Decision tree for selecting the correct transfer method based on physical state and equipment availability.
Figure 2: Spill Neutralization Pathway
Caption: Step-by-step logic for neutralizing a sulfenyl chloride spill without generating a gas cloud.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1535-35-9, 4-Fluorobenzenesulfenyl chloride. Retrieved from [Link]
-
Organic Syntheses. Preparation of Sulfenyl Chlorides. Org. Synth. Coll. Vol. 4, p.934. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
